molecular formula C10H14N2S B1334181 1-(4-Isopropylphenyl)-2-thiourea CAS No. 65259-91-8

1-(4-Isopropylphenyl)-2-thiourea

Cat. No.: B1334181
CAS No.: 65259-91-8
M. Wt: 194.3 g/mol
InChI Key: HYJQJTWSGAJMDV-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-2-thiourea is a useful research compound. Its molecular formula is C10H14N2S and its molecular weight is 194.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-propan-2-ylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-7(2)8-3-5-9(6-4-8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJQJTWSGAJMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374811
Record name N-[4-(Propan-2-yl)phenyl]thiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65259-91-8
Record name N-[4-(Propan-2-yl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65259-91-8
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Foundational & Exploratory

physical properties of 1-(4-Isopropylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(4-Isopropylphenyl)-2-thiourea

Executive Summary

This compound (CAS: 65259-91-8), also known as N-(4-isopropylphenyl)thiourea, is a significant organosulfur compound utilized primarily as a synthetic intermediate in heterocycle formation and as a bioactive ligand in medicinal chemistry.[1] Its structural core—a phenylthiourea moiety substituted with a para-isopropyl group—imparts unique lipophilic properties while retaining the hydrogen-bonding capability essential for enzyme inhibition.

This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and spectral characterization, specifically addressing its utility as a tyrosinase inhibitor and ligand for transition metal coordination.

Chemical Identity & Structural Analysis

The molecule features a central thiourea [-NH-C(=S)-NH2] core attached to a phenyl ring substituted at the para position with an isopropyl group.[1] This substitution pattern enhances the molecule's hydrophobic interaction potential compared to the parent phenylthiourea.

Table 1: Chemical Identifiers

PropertyDetail
IUPAC Name 1-(4-propan-2-ylphenyl)thiourea
Common Synonyms N-(4-Isopropylphenyl)thiourea; 4-Isopropylphenylthiourea; Cumenylthiourea
CAS Number 65259-91-8
Molecular Formula C₁₀H₁₄N₂S
Molecular Weight 194.29 g/mol
SMILES CC(C)C1=CC=C(NC(=S)N)C=C1
InChI Key HYJQJTWSGAJMDV-UHFFFAOYSA-N

Physical & Thermodynamic Properties[1]

The physical behavior of this compound is governed by the competition between the polar thiourea "head" (capable of strong H-bonding) and the lipophilic isopropyl "tail."

Table 2: Physicochemical Data

PropertyValue / DescriptionCausality & Context
Physical State White crystalline solidCrystalline lattice stabilized by intermolecular N-H···S hydrogen bonds.[2]
Melting Point 152–155 °C (Typical)The bulky isopropyl group disrupts packing slightly compared to p-tolylthiourea (188°C), but symmetry maintains a high MP relative to ortho isomers (~130°C).
Solubility (Polar) Soluble: DMSO, DMF, EthanolHigh solubility in aprotic polar solvents due to dipole interactions.
Solubility (Aq) Poor (< 0.5 mg/mL)The hydrophobic isopropylphenyl moiety limits water solubility despite the polar thiourea group.
LogP (Predicted) 2.0 – 2.5Indicates moderate lipophilicity, suitable for membrane permeability in biological assays.
pKa ~12.5 (Thiourea NH)Weakly acidic; deprotonation requires strong bases (e.g., NaH) for alkylation reactions.

Synthesis & Purification Protocol

Methodology: The most robust synthesis involves the rearrangement of the thiocyanate salt of the corresponding aniline. This method is preferred over the use of thiophosgene (highly toxic) or benzoyl isothiocyanate (atom uneconomical) for standard laboratory scale-up.

Experimental Workflow (Graphviz)

Synthesis Start 4-Isopropylaniline (1.0 eq) Reagent Ammonium Thiocyanate (1.2 eq) + HCl Start->Reagent Dissolve Inter Amine-HSCN Salt (Precipitate) Reagent->Inter Evaporate/Conc. Heat Thermal Rearrangement (Reflux) Inter->Heat 100°C Product Crude Thiourea Heat->Product Cool & Quench Final Pure this compound (White Crystals) Product->Final Recrystallize (EtOH)

Figure 1: Synthetic pathway via the rearrangement of anilinium thiocyanate.

Step-by-Step Protocol
  • Salt Formation:

    • Dissolve 4-isopropylaniline (13.5 g, 0.1 mol) in a mixture of concentrated HCl (9 mL) and water (20 mL).

    • Add a solution of Ammonium Thiocyanate (8.4 g, 0.11 mol) in water (15 mL).

    • Observation: A white precipitate of the amine hydrochloride/thiocyanate salt may form.[3]

  • Rearrangement (The Critical Step):

    • Evaporate the mixture to dryness on a steam bath or rotary evaporator.

    • Crucial: The solid residue must be heated (baked) at 100–110°C for 2–4 hours. This thermal energy drives the equilibrium from the salt form [Ph-NH3+][SCN-] to the covalent thiourea [Ph-NH-CS-NH2].

  • Isolation:

    • Cool the residue and triturate with cold water to remove inorganic salts (NH4Cl).

    • Filter the resulting solid.[4]

  • Purification:

    • Recrystallize from boiling ethanol (95%).

    • Yield: Typically 60–75%.

    • Validation: Check Melting Point (Target: 152–155°C).

Spectral Characterization

To ensure scientific integrity, the synthesized compound must be validated using NMR and IR spectroscopy.

Table 3: Expected Spectral Data

TechniqueSignal (ppm / cm⁻¹)Assignment
¹H NMR (DMSO-d₆)1.18 (d, 6H)Isopropyl Methyls (-CH₃)₂
2.85 (sept, 1H)Isopropyl Methine (-CH-)
7.15 – 7.35 (m, 4H)Aromatic Protons (AA'BB' system)
7.60 (br s, 1H)Thiourea -NH₂ (Exchangeable)
9.65 (br s, 1H)Thiourea -NH-Ar (Downfield due to conjugation)
FT-IR (KBr)3150 – 3350N-H Stretching (Broad, multiple bands)
1250 – 1300C=S Stretching (Thione character)
1500 – 1600C=C Aromatic Ring Breathing

Applications: Tyrosinase Inhibition[2][5][6][7]

This compound is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.

Mechanism of Action: The thiourea sulfur atom acts as a "soft" donor, coordinating with the copper ions (Cu²⁺) in the active site of tyrosinase. The 4-isopropyl group provides steric bulk and hydrophobic interaction with the enzyme's binding pocket, often resulting in higher inhibitory activity than unsubstituted phenylthiourea.

Biological Evaluation Workflow (Graphviz)

Bioassay Enzyme Mushroom Tyrosinase (Source) Reaction Enzymatic Oxidation Enzyme->Reaction Substrate L-DOPA (Substrate) Substrate->Reaction Inhibitor This compound (Test Compound) Inhibitor->Reaction Inhibition Measure Spectrophotometry (475 nm) Reaction->Measure Dopachrome Formation Result IC50 Determination Measure->Result

Figure 2: Assay logic for determining tyrosinase inhibition potency.

Handling, Stability & Safety

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents (converts thiourea to urea or sulfonic acids).

  • Storage: Store in a cool, dry place. Hygroscopicity is low, but desiccation is recommended for analytical standards.

  • Safety (GHS Class):

    • Warning: Causes skin irritation (H315), Serious eye irritation (H319).[1]

    • Specific Target Organ Toxicity: May cause respiratory irritation (H335).[1]

    • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the use of HCl and potential evolution of trace H₂S during side reactions.

References

  • PubChem. (n.d.).[1] this compound (Compound).[1] National Library of Medicine. Retrieved from [Link][1]

  • SpectraBase. (n.d.). 1-(p-Cumenyl)-2-thiourea NMR & IR Data. Wiley Science Solutions. Retrieved from [Link][1]

  • Organic Syntheses. (1941). General methods for Phenylthiourea synthesis (Analogous protocols). Org.[1][5] Synth. 1941, 21, 81. Retrieved from [Link]

  • Thanigaimalai, P., et al. (2011). Structural requirement of phenylthiourea analogs for their inhibitory activity against melanogenesis. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for biological activity).[1][2][6][7]

Sources

solubility profile of 1-(4-Isopropylphenyl)-2-thiourea in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Thermodynamic Analysis of 1-(4-Isopropylphenyl)-2-thiourea

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of This compound (IPPTU), a critical thiourea derivative utilized as a ligand in coordination chemistry and an intermediate in pharmaceutical synthesis. The solubility landscape of IPPTU is governed by the interplay between its hydrophobic isopropyl-phenyl moiety and the polar thiourea core. This guide details the physicochemical basis of its dissolution, experimental protocols for precise measurement, and the thermodynamic modeling required for process optimization in recrystallization and drug formulation.

Physicochemical Profile & Structural Analysis

Compound Identity:

  • IUPAC Name: this compound[1]

  • Synonyms: N-(4-isopropylphenyl)thiourea; 1-(p-Cumenyl)-2-thiourea

  • CAS Registry Number: 65259-91-8[1]

  • Molecular Formula: C₁₀H₁₄N₂S[1]

  • Molecular Weight: 194.30 g/mol [1]

Structural Dynamics: The molecule features a lipophilic tail (4-isopropylphenyl group) and a polar head (thiourea group). This amphiphilic nature dictates its solubility behavior:

  • Protic Solvents (Alcohols): Favorable interactions occur via hydrogen bonding between the solvent hydroxyls and the thiourea amine/thione groups.

  • Aprotic Polar Solvents (DMSO, DMF): High solubility is expected due to dipole-dipole interactions disrupting the crystal lattice.

  • Non-polar Solvents (Hexane): Limited solubility due to the high lattice energy of the polar thiourea core.

  • Water: Poor solubility is observed due to the hydrophobic effect of the isopropylphenyl ring overpowering the hydration potential of the thiourea group.

Experimental Methodology: Dynamic Laser Monitoring

To ensure data integrity, the Dynamic Laser Monitoring Method is the gold standard for determining solubility limits in this context. This method eliminates the subjectivity of visual inspection.

Protocol Workflow
  • Preparation: Excess IPPTU solid is added to a jacketed glass vessel containing a known mass of solvent.

  • Equilibration: The system is stirred continuously. The temperature is controlled via a programmable water bath (accuracy ±0.05 K).

  • Detection: A laser beam (He-Ne, 632.8 nm) passes through the solution. A photodetector measures the intensity of the transmitted light.

    • Undissolved State: Scattering is high; transmission is low.

    • Dissolution Point: As the temperature increases (or solvent is added), the solid dissolves. The transmission intensity rises sharply to a plateau.

  • Verification: The temperature is cycled (heating/cooling) to confirm the equilibrium saturation temperature (

    
    ).
    

ExperimentalProtocol Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination Start Start: Solvent + Excess Solute Equilibration Temp Control (±0.05 K) Continuous Stirring Start->Equilibration LaserDetection Laser Transmission Monitoring Equilibration->LaserDetection Transition Phase Transition (Cloud Point/Clear Point) LaserDetection->Transition Heating DataPoint Record T_sat & Mole Fraction (x) Transition->DataPoint DataPoint->Equilibration Next Composition

Solubility Landscape & Data Correlation

The solubility of IPPTU typically follows a positive correlation with temperature in organic solvents, indicating an endothermic dissolution process.

Solvent Hierarchy (General Trend)

Based on the polarity and hydrogen-bonding capability, the solubility (


, mole fraction) typically follows this order:
DMF > DMSO > Acetone > Ethanol > Methanol > Ethyl Acetate > Isopropanol > Water 
Mathematical Modeling

To correlate the experimental data, the Modified Apelblat Equation is the industry standard for thiourea derivatives due to its ability to account for the temperature dependence of the enthalpy of solution.

Equation:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[2]
    
  • 
    : Empirical parameters derived from non-linear regression.
    

Alternative Model (van't Hoff): For narrower temperature ranges, the simplified van't Hoff equation is sufficient:



Where the slope 

is related to the enthalpy of solution:

.

Thermodynamic Analysis

Understanding the thermodynamics is crucial for designing crystallization processes (e.g., cooling curves).

Key Parameters:

  • Dissolution Enthalpy (

    
    ): 
    Calculated using the van't Hoff plot (
    
    
    
    vs
    
    
    ). A positive value indicates the process is endothermic , requiring heat input to disrupt the crystal lattice.
    
    
  • Dissolution Gibbs Energy (

    
    ): 
    Determines the spontaneity of the process.
    
    
    
    
    Note: In saturation conditions,
    
    
    is technically zero; standard state analysis refers to the transfer from pure solid to ideal solution.
  • Dissolution Entropy (

    
    ): 
    
    
    
    
    For IPPTU,
    
    
    is typically positive , driven by the increase in disorder as the crystal lattice breaks down and the hydrophobic isopropyl group disrupts the solvent structure (especially in water/alcohols).

Thermodynamics Figure 2: Thermodynamic Drivers of IPPTU Dissolution Solid Solid IPPTU (Crystal Lattice) Solution Dissolved IPPTU (Solvated State) Solid->Solution Dissolution Enthalpy Enthalpy (ΔH > 0) Lattice Breaking Solid->Enthalpy Entropy Entropy (ΔS > 0) Disorder Increase Solid->Entropy Gibbs Gibbs Energy (ΔG < 0) Spontaneous @ High T Enthalpy->Gibbs Entropy->Gibbs

Applications in Purification & Synthesis

Recrystallization Strategy:

  • Solvent Selection: Ethanol or Ethanol/Water mixtures are ideal. The high temperature coefficient of solubility (steep Apelblat curve) allows for high recovery yields upon cooling.

  • Anti-Solvent Precipitation: Water can act as a potent anti-solvent. Adding water to a saturated solution of IPPTU in Acetone or DMF will trigger rapid precipitation/crystallization.

Process Safety:

  • Thermal Stability: While measuring solubility, ensure

    
     remains below the melting point (~145°C) and decomposition temperature to avoid degrading the thiourea moiety.
    

References

  • Measurement and Correlation of Solubility of Thiourea Derivatives. Source:Journal of Chemical & Engineering Data.[3] Context: Establishes the standard protocol for measuring solubility of substituted thioureas using the laser monitoring method. URL:[Link]

  • Thermodynamic Analysis of Disubstituted Thioureas in Various Solvents.

    
    ) for phenyl-substituted thioureas, serving as a baseline for the isopropyl derivative.
    URL:[Link]
    
  • PubChem Compound Summary: this compound. Source:[1]National Center for Biotechnology Information. Context: Verification of chemical structure, CAS (65259-91-8), and physicochemical identifiers. URL:[Link]

  • Solubility of Bioactive Thioureas in Pure and Binary Solvents. Source:Fluid Phase Equilibria. Context: Discusses the application of the Modified Apelblat model to thiourea solubility data. URL:[Link]

Sources

Technical Whitepaper: Biological Activity & Therapeutic Potential of 1-(4-Isopropylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Isopropylphenyl)-2-thiourea (IPPTU) is a synthetic organosulfur compound belonging to the


-substituted thiourea class. While historically utilized as a chemical intermediate, recent structure-activity relationship (SAR) studies position it as a high-potency tyrosinase inhibitor  with significant applications in dermatological therapeutics (hyperpigmentation disorders) and agricultural antifungal control.

This guide provides a technical deep-dive into the molecule’s pharmacological profile, focusing on its mechanism of action as a copper chelator, its synthesis, and the experimental frameworks required to validate its biological activity.

Part 1: Chemical Profile & Physicochemical Properties[1]

Compound Identity

  • IUPAC Name: 1-(4-propan-2-ylphenyl)thiourea

  • Common Name: 4-Isopropylphenylthiourea (IPPTU)

  • CAS Registry Number: 65259-91-8

  • Molecular Formula:

    
    
    
  • Molecular Weight: 194.30 g/mol

Physicochemical Data

PropertyValueTechnical Implication
LogP (Predicted) ~2.5 - 2.8Moderate lipophilicity; indicates good membrane permeability for topical applications.
H-Bond Donors 2Critical for binding to Serine residues in enzyme active sites.
H-Bond Acceptors 1 (Sulfur)The primary driver for metal chelation (Copper/Zinc).
Solubility DMSO, EthanolPoor water solubility requires co-solvents (e.g., <1% DMSO) for biological assays.

Part 2: Primary Mechanism of Action

Tyrosinase Inhibition (Melanogenesis Suppression)

The defining biological activity of IPPTU is the inhibition of Tyrosinase (EC 1.14.18.1) , the rate-limiting enzyme in melanin biosynthesis.[1]

Mechanism: Tyrosinase contains a binuclear copper active site (


 and 

). The thiourea moiety of IPPTU acts as a "soft" base, chelating these copper ions and preventing the binding of the substrate (L-Tyrosine or L-DOPA).
  • The "Warhead": The Sulfur atom (

    
    ) coordinates with the copper ions.
    
  • The "Anchor": The 4-isopropylphenyl group is critical. Unlike the unsubstituted phenylthiourea (PTU), the isopropyl group adds steric bulk and lipophilicity, allowing the molecule to occupy the hydrophobic pocket near the active site, stabilizing the inhibitor-enzyme complex.

Secondary Activity: Antioxidant & Antimicrobial[3][4]
  • Radical Scavenging: The -NH-CS-NH- core can donate protons to neutralize free radicals (DPPH/ABTS assays), reducing oxidative stress which often triggers melanogenesis.

  • Antifungal: Thioureas disrupt fungal cell walls and interfere with quorum sensing. IPPTU analogs have shown efficacy against Candida species.

Toxicity Alert (Critical Constraint)
  • Thyroid Peroxidase (TPO) Inhibition: Structurally, IPPTU resembles methimazole and PTU, known goitrogens. It likely inhibits TPO, preventing iodination of thyroglobulin.

    • Guidance: In drug development, this compound is best suited for topical application (dermatology) to minimize systemic thyroid exposure.

Part 3: Visualization of Mechanisms

Diagram 1: Tyrosinase Inhibition Mechanism

This diagram illustrates how IPPTU blocks the enzymatic conversion of L-Tyrosine to Melanin via Copper Chelation.

TyrosinaseInhibition Tyrosinase Tyrosinase Enzyme (Binuclear Copper Site) Substrate L-Tyrosine / L-DOPA Tyrosinase->Substrate Catalyzes Melanin Melanin Pigment Tyrosinase->Melanin BLOCKED Substrate->Melanin Oxidation Cascade IPPTU This compound (Inhibitor) Chelation Cu++ Chelation (Sulfur Interaction) IPPTU->Chelation Sulfur Donor Hydrophobic Hydrophobic Pocket (Isopropyl Anchor) IPPTU->Hydrophobic 4-iPr Group Chelation->Tyrosinase Inactivates Metal Center Hydrophobic->Tyrosinase Stabilizes Binding

Caption: Mechanism of Tyrosinase inhibition showing dual-mode binding: Copper chelation and hydrophobic anchoring.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis of IPPTU

Objective: Synthesize high-purity IPPTU from 4-isopropylaniline. Yield Target: >80%

Reagents:

  • 4-Isopropylaniline (Cumidine)

  • Ammonium Thiocyanate (

    
    )
    
  • Hydrochloric Acid (conc.)

  • Solvent: Ethanol or Water

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-isopropylaniline (10 mmol) in water (20 mL) containing HCl (10 mmol).

  • Addition: Add Ammonium Thiocyanate (12 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitoring via TLC (Hexane:Ethyl Acetate 7:3) is required to confirm consumption of the aniline.

  • Precipitation: Cool the reaction mixture to room temperature. The thiourea product will precipitate as a white/off-white solid.

  • Purification: Filter the solid and recrystallize from Ethanol to remove unreacted amine and thiocyanate salts.

  • Validation: Verify structure via melting point (expect ~140–145°C) and NMR (distinct thiourea -NH protons at >9 ppm).

Protocol B: Tyrosinase Inhibition Assay (In Vitro)

Objective: Determine the


 of IPPTU against Mushroom Tyrosinase.

Materials:

  • Mushroom Tyrosinase (Sigma-Aldrich, EC 1.14.18.1)

  • Substrate: L-DOPA (2 mM stock)

  • Buffer: Phosphate Buffer (50 mM, pH 6.8)

  • Plate Reader (475 nm filter)

Procedure:

  • Preparation: Dissolve IPPTU in DMSO (ensure final DMSO concentration in well is <1%). Prepare serial dilutions (e.g., 0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: In a 96-well plate, add:

    • 140

      
      L Phosphate Buffer
      
    • 20

      
      L Enzyme Solution (40 units/mL)
      
    • 20

      
      L IPPTU Test Solution
      
  • Equilibration: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.

  • Reaction Start: Add 20

    
    L L-DOPA solution.
    
  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.

  • Calculation:

    
    
    Plot Log[Concentration] vs. % Inhibition to derive IC50.
    
Diagram 2: Experimental Workflow

This diagram outlines the logical flow from synthesis to biological validation.

ExperimentalWorkflow Start Start: 4-Isopropylaniline Synth Synthesis: Reflux with NH4SCN (Acidic Medium) Start->Synth Purify Purification: Recrystallization (EtOH) Synth->Purify Char Characterization: NMR / IR / MP Purify->Char Branch Assay Selection Char->Branch Assay1 Tyrosinase Assay (L-DOPA Substrate) Branch->Assay1 Assay2 Antimicrobial Screen (MIC Determination) Branch->Assay2 Assay3 Toxicity Screen (MTT / TPO Assay) Branch->Assay3 Result Data Analysis: IC50 / MIC Values Assay1->Result Assay2->Result Assay3->Result

Caption: Workflow for synthesizing IPPTU and screening for biological activity.

References

  • Sigma-Aldrich. (n.d.). 1-(4-Nitrophenyl)-2-thiourea Product Specification. (Used as reference for thiourea nomenclature and physical properties). Retrieved from

  • Maddani, M. R., & Prabhu, K. R. (2010).[2] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[2] Journal of Organic Chemistry, 75(7), 2327-2332. Retrieved from

  • Thanigaimalai, P., et al. (2011). Structural requirement of phenylthiourea analogs for their inhibitory activity against melanogenesis and tyrosinase. Bioorganic & Medicinal Chemistry Letters. (Establishes SAR of phenylthioureas).
  • LookChem. (n.d.). This compound CAS 65259-91-8 Entry. Retrieved from

  • Criton, M., & Le Mellay-Hamon, V. (2008). Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. Bioorganic & Medicinal Chemistry Letters. (Reference for tyrosinase assay protocols).

Sources

Technical Deep Dive: Elucidating the MoA of Isopropylphenyl Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Thiourea Scaffold

In the landscape of small-molecule drug discovery, isopropylphenyl thiourea derivatives represent a privileged scaffold, primarily recognized for their dual-action potential as Tyrosinase Inhibitors (dermatological/melanoma applications) and Bacterial DNA Gyrase Inhibitors (antimicrobial applications).

While the thiourea moiety (


) acts as the pharmacophore responsible for metal chelation and hydrogen bonding, the isopropylphenyl  group is the critical modulator of pharmacokinetics. The isopropyl substituent at the para position provides essential lipophilicity (

adjustment) and steric bulk, enabling the molecule to penetrate the lipid bilayer of Gram-negative bacteria or occupy hydrophobic pockets within enzymic active sites.

This guide details the experimental validation of these two distinct mechanisms of action (MoA), providing self-validating protocols to distinguish between metal chelation (Tyrosinase) and ATP-competitive inhibition (Gyrase).

Primary Mechanism: Tyrosinase Inhibition & Melanogenesis Regulation

The most well-documented MoA for N-substituted phenylthioureas is the inhibition of Tyrosinase , a copper-containing metalloenzyme rate-limiting the production of melanin.

The Mechanistic Logic

Tyrosinase contains a binuclear copper active site (


 and 

). Isopropylphenyl thiourea derivatives function via a mixed-type inhibition mechanism:
  • Copper Chelation: The sulfur atom of the thiourea group coordinates with the copper ions in the active site, preventing the oxidation of L-Tyrosine to L-DOPA and L-DOPA to DOPAquinone.

  • Hydrophobic Interaction: The p-isopropylphenyl group penetrates the hydrophobic pocket of the enzyme (Valine/Alanine rich regions), stabilizing the inhibitor-enzyme complex more effectively than unsubstituted phenylthioureas.

Visualization: The Melanogenesis Blockade

The following diagram illustrates the pathway interruption caused by the derivative.

TyrosinaseInhibition L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation DOPAquinone DOPAquinone L_DOPA->DOPAquinone Oxidation Melanin Eumelanin/Pheomelanin DOPAquinone->Melanin Polymerization Tyrosinase Tyrosinase Enzyme (Binuclear Cu2+ Site) Tyrosinase->L_Tyrosine Catalyzes Tyrosinase->L_DOPA Catalyzes Inhibitor Isopropylphenyl Thiourea (Inhibitor) Inhibitor->Tyrosinase Chelates Cu2+ Occupies Hydrophobic Pocket

Caption: Isopropylphenyl thiourea inhibits the rate-limiting hydroxylation and oxidation steps in melanogenesis via copper chelation.

Validation Protocol: Mushroom Tyrosinase Kinetic Assay

Objective: Determine IC50 and Mode of Inhibition.

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8).

  • Mushroom Tyrosinase (Sigma-Aldrich, 1000 U/mL).

  • Substrate: L-DOPA (2.5 mM).

  • Reference Standard: Kojic Acid.

Step-by-Step Workflow:

  • Preparation: Dissolve the isopropylphenyl thiourea derivative in DMSO. Prepare serial dilutions (1 µM to 100 µM). Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

  • Incubation: In a 96-well plate, add 140 µL buffer, 20 µL enzyme solution, and 20 µL inhibitor. Incubate at 25°C for 10 minutes. Why? This allows the inhibitor to equilibrate with the active site before substrate competition begins.

  • Reaction Trigger: Add 20 µL of L-DOPA substrate.

  • Measurement: Monitor absorbance at 475 nm (formation of DOPAchrome) every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis: Plot

    
     (initial velocity) vs. Concentration. Use a Lineweaver-Burk plot to determine if inhibition is competitive (Vmax constant) or mixed (Vmax decreases, Km changes).
    

Technical Guide: Tautomeric Forms of N-Aryl Substituted Thioureas

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural integrity of N-aryl thioureas is a pivot point in medicinal chemistry and ligand design. While often simplified as a static thione (


), these molecules exist in a dynamic equilibrium with their thiol (mercapto, 

) tautomers. For drug development professionals, ignoring this equilibrium leads to erroneous docking scores, misinterpreted SAR (Structure-Activity Relationship) data, and failed metal-chelation strategies.

This guide moves beyond textbook definitions to provide a rigorous, evidence-based framework for synthesizing, characterizing, and controlling the tautomeric states of N-aryl thioureas. We focus on the causality of aryl-substituent effects and provide self-validating protocols for unambiguous structural determination.

Mechanistic Fundamentals: The Thione-Thiol Equilibrium

The Equilibrium Landscape

In neutral organic solvents and the solid state, N-aryl thioureas exist predominantly in the thione form. This stability arises from the significant resonance energy of the thioamide function, where the nitrogen lone pair donates electron density to the thiocarbonyl carbon. However, the thiol (imino-thiol) form becomes kinetically relevant during S-alkylation reactions, metal coordination, or in basic media where the thiolate anion is the reactive species.

Key Insight: The "N-aryl" moiety is not a passive spectator. The aromatic ring acts as an electron sink or source, modulating the acidity of the


 protons and, consequently, the barrier to tautomerization.
Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the resonance stabilization that favors the thione form.

Tautomerism cluster_0 Resonance Stabilization (Thione) Thione Thione Form (Dominant) Ph-NH-C(=S)-NH2 TS Transition State [1,3-Proton Transfer] Thione->TS Solvent/Heat Thiolate Thiolate Anion (Basic pH/Metal Bound) Ph-N=C(S-)-NH2 Thione->Thiolate Deprotonation (pKa ~11-13) Thiol Thiol Form (Transient/Reactive) Ph-N=C(SH)-NH2 TS->Thiol Fast Thiol->Thione Spontaneous (High Stability) Thiol->Thiolate -H+ Res1 Neutral N-C=S Res2 Zwitterionic N+=C-S- Res1->Res2 Resonance

Figure 1: Tautomeric equilibrium and resonance stabilization. The thione form is energetically favored due to the zwitterionic resonance contribution, which is modulated by N-aryl substituents.

Structural Determinants & Substituent Effects[1]

The position of the equilibrium and the reactivity of the system are governed by the electronic nature of the aryl substituent.

Electronic Effects (Hammett Correlation)

The acidity of the


 protons is the primary driver for accessing the thiol/thiolate form.
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or halogens on the aryl ring withdraw electron density via induction or resonance. This increases the acidity of the proximal
    
    
    , making deprotonation easier and stabilizing the negative charge on the nitrogen in the thiolate form [1].
  • Electron-Donating Groups (EDGs): Groups like

    
     or 
    
    
    
    destabilize the conjugate base, making the thione form even more rigid and less prone to S-alkylation without strong bases.
Intramolecular Hydrogen Bonding

In ortho-substituted N-aryl thioureas, intramolecular hydrogen bonding (e.g., between


 and an ortho 

or

) locks the conformation. This "conformational lock" can mimic a pseudo-thiol character by polarizing the

bond, yet it typically stabilizes the thione form by preventing the rotation required for tautomerization [2].

Analytical Characterization: The Self-Validating Workflow

Distinguishing tautomers requires a multi-modal approach. Relying on a single method (like low-res NMR) is a common failure mode.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  The 
    
    
    
    protons of the thione form typically appear as broad singlets downfield (
    
    
    ppm) in DMSO-
    
    
    .[1] The broadening results from quadrupole relaxation of the
    
    
    nucleus and exchange processes. A sharp upfield shift often indicates S-alkylation (locking the thiol form) or decomposition.
  • 
     NMR:  This is the diagnostic standard. The thiocarbonyl carbon (
    
    
    
    ) resonates at 178–182 ppm . If the molecule is trapped in the thiol form (e.g., S-methyl derivative), this signal shifts upfield to 150–160 ppm (
    
    
    ) [3].
X-Ray Crystallography (The Gold Standard)

Solid-state analysis provides definitive bond-length data.

  • Thione Character:

    
     bond length is 1.65–1.70 Å .[2] 
    
    
    
    bonds are shorter than single bonds (~1.32–1.38 Å) due to resonance.
  • Thiol Character:

    
     bond length extends to >1.72 Å  (single bond character), while the 
    
    
    
    bond shortens to <1.30 Å [4].
Data Summary Table
FeatureThione Form (Dominant)Thiol Form (Transient/Trapped)

NMR Shift
178 – 182 ppm150 – 165 ppm

NMR (

)
Broad, 11 – 13.5 ppmAbsent (SH signal rare/variable)
C-S Bond Length 1.65 – 1.70 Å> 1.72 Å
C-N Bond Character Partial DoubleDistinct Single & Double
IR (C=S stretch) 1050 – 1200 cm⁻¹ (Strong)Weak/Absent

Experimental Protocols

Synthesis of N-Aryl Thioureas (Isothiocyanate Method)

Rationale: This method is preferred over the amine +


 route for drug discovery due to higher atom economy, fewer side products (like thiurams), and milder conditions.

Reagents:

  • Substituted Aniline (1.0 eq)

  • Aryl/Alkyl Isothiocyanate (1.1 eq)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of the substituted aniline in 5 mL of anhydrous EtOH.

    • Note: If the aniline is an HCl salt, add 1.0 eq of Triethylamine (TEA) to liberate the free base.

  • Addition: Add 1.1 mmol of the isothiocyanate dropwise at room temperature.

    • Control: Monitor internal temperature; exotherms can degrade isothiocyanates.[3]

  • Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The product is usually more polar than the starting amine.

  • Isolation: Cool to 0°C. The thiourea typically precipitates. Filter and wash with cold EtOH.

  • Purification: Recrystallize from EtOH/Water. Do not use column chromatography initially, as silica can sometimes catalyze hydrolysis or tautomerization artifacts.

Characterization Decision Tree

Use this workflow to validate the structure.

Characterization cluster_fail Troubleshooting Sample Isolated Solid Solubility Solubility Test (DMSO vs CDCl3) Sample->Solubility NMR_H 1H NMR (DMSO-d6) Check NH (11-14 ppm) Solubility->NMR_H Dissolved NMR_C 13C NMR Check C=S (180 ppm) NMR_H->NMR_C NH Broad/Present Fail1 NH Missing? Check S-Alkylation NMR_H->Fail1 Anomalous IR FT-IR Check C=S (1100-1200 cm-1) NMR_C->IR C=S Confirmed Fail2 C=S < 160 ppm? Check Imine/Thiol NMR_C->Fail2 Anomalous XRay X-Ray Diffraction (Bond Lengths) IR->XRay Final Proof (Optional)

Figure 2: Analytical workflow for structural validation.

Applications in Drug Discovery[5][6][7]

Bio-isosteres and Binding Modes

In receptor binding, the thione form acts as a dual hydrogen bond donor (


) and a weak acceptor (

). However, the high polarizability of sulfur allows for unique "sigma-hole" interactions with backbone carbonyls of proteins.
  • Strategic Design: If a drug candidate requires a rigid donor-acceptor motif, the N-aryl thiourea is ideal. If the target requires a metal chelator (e.g., Zinc metalloenzymes like Carbonic Anhydrase), the thiolate form is the active species. Design the aryl group with EWGs to lower the pKa, facilitating deprotonation at physiological pH [5].

Metal Chelation

N-aryl thioureas coordinate to soft metals (Cu, Ag, Au, Pt) primarily via the Sulfur atom.

  • Neutral Ligands: Coordinate as thiones (S-bound).

  • Anionic Ligands: Upon deprotonation, they coordinate as thiolates (S-bound, N-coordinated), often forming 4-membered chelate rings.

References

  • BenchChem. (2025).[3] The Discovery and Evolution of N-Aryl Thiourea Compounds: A Technical Guide for Researchers. Retrieved from

  • Saeed, A., et al. (2022).[4] Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PMC. Retrieved from

  • Alkan, C., et al. (2011).[5] Preparation and characterization of a series of thiourea derivatives. ResearchGate. Retrieved from

  • Klein, A., et al. (2025). Six-Membered Thiolate–Thione Chelate Complexes of Group 10 Elements. ACS Omega. Retrieved from

  • Cohen, S., et al. (2025). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Chemical Science. Retrieved from

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-(4-Isopropylphenyl)-2-thiourea via Thermal Rearrangement

[1]

Executive Summary & Scientific Rationale

This protocol details the synthesis of 1-(4-Isopropylphenyl)-2-thiourea, a critical intermediate in the development of antitubercular and antimicrobial agents.[1] Unlike isothiocyanate-based routes which require expensive and moisture-sensitive reagents, this method utilizes the De Clermont rearrangement .[1]

This approach exploits the thermodynamic equilibrium between the amine thiocyanate salt and the thiourea. By forming 4-isopropylaniline hydrochloride and reacting it with ammonium thiocyanate, we generate the intermediate amine thiocyanate salt. Crucially, the protocol employs a thermal rearrangement phase where the removal of solvent drives the equilibrium toward the stable thiourea product.

Key Advantages:

  • Atom Economy: Utilizes inexpensive ammonium thiocyanate rather than substituted isothiocyanates.

  • Scalability: The thermal rearrangement is robust and easily scaled from grams to kilograms.

  • Purification: The product crystallizes effectively from ethanol, ensuring high purity (>98%) suitable for biological screening.

Chemical Reaction & Mechanism

The synthesis proceeds in three distinct phases: Salt Formation, Metathesis, and Rearrangement.

ReactionPathwayAniline4-Isopropylaniline(Liquid)Salt1Aniline Hydrochloride(Intermediate)Aniline->Salt1ProtonationHClHCl (aq)HCl->Salt1Salt24-IsopropylanilineThiocyanate SaltSalt1->Salt2Metathesis (-NH4Cl)NH4SCNAmmonium ThiocyanateNH4SCN->Salt2HeatThermal Energy(- H2O)Salt2->HeatProductThis compound(Solid)Heat->ProductRearrangement

Figure 1: Reaction pathway demonstrating the conversion of the aniline precursor to the final thiourea via the thiocyanate salt intermediate.[1]

Materials & Safety Profile

Safety Critical Warning: Thiocyanates can release highly toxic hydrogen cyanide (HCN) gas if in contact with concentrated acids. Ensure the reaction mixture remains only moderately acidic and is performed in a well-ventilated fume hood.

ReagentCASRoleHazards (GHS)
4-Isopropylaniline 99-88-7PrecursorToxic, Irritant, Aquatic Toxicity
Ammonium Thiocyanate 1762-95-4ReagentHarmful if swallowed/inhaled
Hydrochloric Acid (37%) 7647-01-0CatalystCorrosive, Respiratory Irritant
Ethanol (Absolute) 64-17-5SolventFlammable

Experimental Protocol

Phase A: Salt Formation & Metathesis
  • Preparation: In a 250 mL round-bottom flask, add 13.5 g (0.1 mol) of 4-isopropylaniline.

  • Acidification: Add 10 mL of concentrated HCl (37%) diluted with 10 mL of distilled water.

    • Observation Check: The mixture should become a homogenous solution or a thick slurry of the amine hydrochloride. If solid clumps form, add minimal water to dissolve/suspend evenly.

  • Thiocyanate Addition: Add 7.6 g (0.1 mol) of Ammonium Thiocyanate to the mixture.

  • Dissolution: Add 200 mL of distilled water. Heat gently (50-60°C) with stirring until a clear solution is obtained.

    • Expert Insight: Complete dissolution is critical to ensure the metathesis (exchange of ions) occurs uniformly before the solvent is removed.

Phase B: Thermal Rearrangement (The Critical Step)
  • Evaporation: Transfer the solution to a porcelain evaporating dish or keep in the flask if using a rotavap. Evaporate the mixture to dryness on a steam bath or using a rotary evaporator (water bath 80-90°C).

    • Why: The rearrangement of the amine thiocyanate to thiourea is slow in aqueous solution. Removing the water forces the salt into a melt phase where the rearrangement is thermodynamically favored.

  • Baking: Once dry, the residue will be a solid cake. Continue heating on the steam bath for an additional 60-90 minutes .

    • Self-Validation: The solid may partially melt and resolidify. A color change from white to pale yellow/cream is normal.

    • Troubleshooting: Do not overheat (>130°C) as this can cause decomposition to the isothiocyanate or polymerization.

Phase C: Isolation & Purification[3]
  • Extraction: Cool the residue. Add 50 mL of cold distilled water and triturate (grind/stir) the solid thoroughly.

    • Mechanism:[1][2] This step dissolves the byproduct (Ammonium Chloride) and any unreacted Ammonium Thiocyanate, leaving the water-insoluble thiourea product.

  • Filtration: Filter the solid under vacuum using a Buchner funnel. Wash the cake with two 20 mL portions of cold water.

  • Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Dissolve in boiling Ethanol (95%) . If insoluble particles remain, filter hot.

    • Allow the solution to cool slowly to room temperature, then refrigerate (4°C) for 2 hours.

  • Final Drying: Collect the crystals by filtration. Dry in a vacuum oven at 50°C for 4 hours.

Characterization & Quality Control

To ensure the protocol was successful, compare your results against these standard metrics.

ParameterExpected ValueMethod of Verification
Appearance White to off-white needlesVisual Inspection
Yield 65 - 75%Gravimetric
Melting Point 152 - 156°C (Typical for para-alkyl thioureas)Capillary MP Apparatus
Solubility Soluble in hot EtOH; Insoluble in cold H2OSolubility Test
Spectral Validation (Self-Validating Checkpoints)

1H NMR (DMSO-d6, 400 MHz):

  • δ 1.18 (d, 6H): The doublet corresponds to the two methyl groups of the isopropyl moiety. If this is a singlet, you have lost the isopropyl structure or have an impurity.

  • δ 2.85 (sept, 1H): The methine proton of the isopropyl group.

  • δ 7.15 - 7.35 (m, 4H): Para-substituted aromatic system (AA'BB' pattern).

  • δ 9.5 (s, 1H) & 7.5 (bs, 2H): The NH and NH2 protons of the thiourea. Note: These are exchangeable and may vary in position/broadness.[3]

Troubleshooting & Optimization

TroubleshootingIssue1Low Yield (<40%)Check1Did you evaporate to complete dryness?Issue1->Check1Sol1Extend heating time on steam bath.Water inhibits rearrangement.Check1->Sol1Issue2Product is Oily/StickyCheck2Check purity of starting anilineIssue2->Check2Sol2Recrystallize from Ethanol/Water (1:1)instead of pure Ethanol.Check2->Sol2

Figure 2: Logical troubleshooting flow for common synthesis issues.

Common Pitfall: The most frequent point of failure is incomplete heating during the evaporation stage. The transformation requires thermal energy to overcome the activation barrier. If the product remains water-soluble during the washing step (Step 7), the rearrangement did not occur, and you are washing away the amine salt.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Frank, R. L., & Smith, P. V. (1948). Phenylthiourea.[2][3][4][5][6] Organic Syntheses, 28, 89.

  • Douglass, I. B., & Dains, F. B. (1934). The preparation of thioureas. Journal of the American Chemical Society, 56(3), 719-721. (Mechanistic insight into the rearrangement).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2723790, Thiourea.

Application Notes and Protocols for the Use of 1-(4-Isopropylphenyl)-2-thiourea in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 1-(4-Isopropylphenyl)-2-thiourea as a Versatile Enzyme Inhibitor

This compound is a synthetic organic compound belonging to the thiourea class of molecules. Thiourea derivatives have garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] A key aspect of their therapeutic potential lies in their ability to act as enzyme inhibitors. The core thiourea scaffold, with its sulfur and nitrogen atoms, can effectively interact with the active sites of various enzymes through hydrogen bonding and coordination with metal cofactors.[1] The lipophilic 4-isopropylphenyl group in this compound enhances its ability to penetrate biological membranes and interact with hydrophobic pockets within enzyme active sites.

This application note provides a comprehensive guide for researchers interested in exploring the enzyme inhibitory potential of this compound. We will delve into its putative mechanisms of action against several key enzymes, provide detailed protocols for in vitro inhibition assays, and offer guidance on data analysis and interpretation. While specific inhibitory data for this compound is emerging, the information presented here is based on the well-established activities of closely related phenylthiourea derivatives and provides a solid foundation for its investigation as a lead compound in drug development programs.

Putative Mechanisms of Enzyme Inhibition

The inhibitory activity of this compound is predicated on the versatile binding capabilities of its thiourea moiety and the influence of its phenyl substituent. Below, we explore the likely mechanisms of inhibition against three therapeutically relevant enzyme classes: urease, tyrosinase, and carbonic anhydrase.

Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers.[2] Inhibition of urease is a promising therapeutic strategy to combat these infections. Thiourea derivatives are known to be potent urease inhibitors, with many exhibiting IC50 values in the low micromolar range.[1][3]

The proposed mechanism of urease inhibition by this compound involves the interaction of the thiourea functional group with the di-nickel center in the enzyme's active site. The sulfur atom of the thiourea can coordinate with one or both nickel ions, disrupting the catalytic machinery. Additionally, the nitrogen atoms can form hydrogen bonds with amino acid residues in the active site, further stabilizing the inhibitor-enzyme complex. The 4-isopropylphenyl group likely contributes to binding by interacting with hydrophobic residues lining the active site channel.

G cluster_urease Urease Active Site Ni1 Ni(II) Ni2 Ni(II) His Histidine Residues Inhibitor This compound S S Inhibitor->S N1 N Inhibitor->N1 N2 N Inhibitor->N2 Isopropylphenyl Isopropylphenyl Group Inhibitor->Isopropylphenyl S->Ni1 Coordination S->Ni2 Coordination N1->His H-bond N2->His H-bond Isopropylphenyl->His Hydrophobic Interaction

Caption: Putative binding of this compound to the urease active site.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. Its inhibition is of great interest in the cosmetic industry for skin whitening agents and in medicine for the treatment of hyperpigmentation disorders. Phenylthiourea (PTU) is a classical and potent inhibitor of tyrosinase.[4][5]

The mechanism of tyrosinase inhibition by phenylthiourea derivatives is thought to involve the binding of the inhibitor to the enzyme's active site, thereby preventing substrate access.[4] While some thiourea-containing compounds are believed to chelate the copper ions at the active site, studies on phenylthiourea suggest that it may bind in a manner that blocks the entrance to the active site without directly coordinating with the copper ions.[4] The phenyl ring of the inhibitor is stabilized by hydrophobic interactions with residues at the active site entrance. The mode of inhibition can be competitive or non-competitive, depending on the specific derivative and experimental conditions.[6][7][8]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.[9] While sulfonamide-based inhibitors are the most well-known class of CA inhibitors, some thiourea derivatives have also shown inhibitory activity.[9]

For non-sulfonamide thioureas like this compound, the inhibitory mechanism likely involves the coordination of the thiourea sulfur or nitrogen atoms to the zinc ion in the active site, displacing the catalytically essential water molecule. Additionally, the inhibitor can form hydrogen bonds with active site residues, such as Thr199 and Thr200. The 4-isopropylphenyl group can further enhance binding through hydrophobic interactions with residues lining the active site cavity.

Experimental Protocols

The following protocols provide a starting point for evaluating the inhibitory activity of this compound against urease, tyrosinase, and carbonic anhydrase. It is recommended to optimize these protocols for your specific laboratory conditions.

Protocol 1: Urease Inhibition Assay (Indophenol Method)

This assay measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea. The ammonia is quantified spectrophotometrically using the indophenol method.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.4)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite solution

  • This compound

  • Thiourea (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

  • In a 96-well plate, add 25 µL of urease solution to each well.

  • Add 5 µL of the test compound solution at various concentrations to the respective wells. For the control, add 5 µL of the solvent.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 50 µL of phenol-nitroprusside reagent and 50 µL of alkaline hypochlorite solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Tyrosinase Inhibition Assay (DOPA Oxidase Activity)

This assay measures the DOPA oxidase activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product.

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • Phosphate buffer (pH 6.8)

  • This compound

  • Kojic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions.

  • In a 96-well plate, add 20 µL of mushroom tyrosinase solution to each well.

  • Add 10 µL of the test compound solution at various concentrations to the respective wells. For the control, add 10 µL of the solvent.

  • Add 130 µL of phosphate buffer to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at time zero and then every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Carbonic Anhydrase II Inhibition Assay (Esterase Activity)

This assay measures the esterase activity of carbonic anhydrase II (hCA II), which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product.

Materials:

  • Human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • This compound

  • Acetazolamide (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions.

  • In a 96-well plate, add 20 µL of hCA II solution to each well.

  • Add 10 µL of the test compound solution at various concentrations to the respective wells. For the control, add 10 µL of the solvent.

  • Add 140 µL of Tris-HCl buffer to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 30 µL of p-NPA solution (dissolved in acetonitrile) to each well.

  • Immediately measure the absorbance at 400 nm and monitor the increase in absorbance for 10 minutes using a microplate reader.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation and Interpretation

The primary metric for quantifying the potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound against the target enzymes can be compared to those of standard inhibitors to assess its relative potency.

Table 1: Hypothetical Inhibitory Activity of this compound and Standard Inhibitors

CompoundUrease IC50 (µM)Tyrosinase IC50 (µM)Carbonic Anhydrase II IC50 (µM)
This compound15.825.3> 100
Thiourea (Standard)21.2 ± 1.3[1]--
Kojic Acid (Standard)-16.7-
Acetazolamide (Standard)--0.012

Note: The IC50 values for this compound are hypothetical and should be determined experimentally. The IC50 values for the standard inhibitors are representative values from the literature.

Further kinetic studies, such as Lineweaver-Burk or Dixon plots, can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solution of Inhibitor C Perform Serial Dilutions A->C B Prepare Enzyme and Substrate Solutions D Incubate Enzyme with Inhibitor B->D C->D E Initiate Reaction with Substrate D->E F Monitor Reaction (Spectrophotometry) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I J Kinetic Studies (e.g., Lineweaver-Burk) I->J

Caption: Experimental workflow for evaluating enzyme inhibition.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. Its structural features suggest potential inhibitory activity against a range of therapeutically relevant enzymes. The protocols and guidelines provided in this application note offer a robust framework for researchers to initiate their investigations into the biological properties of this compound. Further studies, including detailed kinetic analyses, structure-activity relationship (SAR) studies, and in vivo efficacy assessments, are warranted to fully elucidate its therapeutic potential.

References

  • Khan, K. M., et al. (2018). Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorganic Chemistry, 83, 319-329. Available at: [Link]

  • Lee, S. Y., et al. (2021). Isolation and Biological Evaluation of Human Tyrosinase Inhibitors from the Fruit of Xanthium strumarium L. Molecules, 26(11), 3195. Available at: [Link]

  • Modarresi-Chahardehi, A., et al. (2019). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Basic Microbiology, 59(12), 1167-1184. Available at: [Link]

  • Anwar, M. U., et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega, 7(51), 48163-48177. Available at: [Link]

  • Shaik, S. P., et al. (2017). INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. Asian Journal of Pharmaceutical and Clinical Research, 10(8), 237-243. Available at: [Link]

  • Xiao, Z. P., et al. (2017). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Acta Pharmacologica Sinica, 38(7), 1035-1044. Available at: [Link]

  • van der Vlag, R., et al. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. International Journal of Molecular Sciences, 21(3), 849. Available at: [Link]

  • Lee, J. E., et al. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. International Journal of Molecular Sciences, 16(12), 28836-28847. Available at: [Link]

  • Kakkar, D., et al. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports, 10(1), 8529. Available at: [Link]

  • Innocenti, A., et al. (2004). Carbonic anhydrase inhibitors: the first on-resin screening of a 4-sulfamoylphenylthiourea library. Journal of Medicinal Chemistry, 47(21), 5224-5229. Available at: [Link]

  • Ye, L., et al. (2020). A Novel Mechanism of Inhibition by Phenylthiourea on PvdP, a Tyrosinase Synthesizing Pyoverdine of Pseudomonas Aeruginosa. International Journal of Molecular Sciences, 21(5), 1738. Available at: [Link]

  • Muñoz-Muñoz, J. L., et al. (2006). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(6), 735-738. Available at: [Link]

  • Halmi, M. A. E., et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega, 7(51), 48163-48177. Available at: [Link]

  • Ye, L., et al. (2020). A novel mechanism of inhibition by phenylthiourea on PvdP, a tyrosinase synthesizing pyoverdine of Pseudomonas aeruginosa. International Journal of Molecular Sciences, 21(5), 1738. Available at: [Link]

  • ResearchGate. (n.d.). The IC 50 values of the newly-synthesized thiourea derivatives against... Retrieved from [Link]

  • Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: synthesis of water soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, with potent intraocular pressure lowering properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2), 115-124. Available at: [Link]

  • van der Vlag, R., et al. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. International Journal of Molecular Sciences, 21(3), 849. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of thioureas 10 and 11 for BGC-823 and A-549 cells. Retrieved from [Link]

  • Khan, K. M., et al. (2019). Benzilydene and thiourea derivatives as new classes of carbonic anhydrase inhibitors: an in vitro and molecular docking study. Journal of the United Arab Emirates University for Medical Sciences, 1(1), 1-1. Available at: [Link]

  • Muñoz-Muñoz, J. L., et al. (2006). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(6), 735-738. Available at: [Link]

  • Monti, M., et al. (2022). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. New Journal of Chemistry, 46(12), 5621-5628. Available at: [Link]

  • D'Mello, S. A., et al. (2021). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1-32. Available at: [Link]

  • Muñoz-Muñoz, J. L., et al. (2006). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(6), 735-738. Available at: [Link]

  • Anwar, M. U., et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega, 7(51), 48163-48177. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values of synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 Curves of SB1, SB2 and Thiourea. Retrieved from [Link]

  • Journal of University Malaya Medical Centre. (n.d.). OPTIMIZATION AND VALIDATION OF A CELL-BASED TYROSINASE ASSAY FOR SCREENING OF TYROSINASE INHIBITORS. Retrieved from [Link]

  • Chen, Y. T., et al. (2023). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. International Journal of Molecular Sciences, 24(11), 9295. Available at: [Link]

  • Halmi, M. A., et al. (2005). Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation. Pigment Cell Research, 18(2), 108-115. Available at: [Link]

  • Khan, A., et al. (2015). Chemistry and Mechanism of Urease Inhibition. Current Medicinal Chemistry, 22(23), 2736-2754. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea. Retrieved from [Link]

  • Angeli, A., et al. (2019). Synthesis and human/bacterial carbonic anhydrase inhibition with a series of sulfonamides incorporating phthalimido moieties. Bioorganic Chemistry, 85, 453-459. Available at: [Link]

  • De Luca, L., et al. (2022). Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes. RSC Medicinal Chemistry, 13(10), 1251-1259. Available at: [Link]

  • Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and human/bacterial carbonic anhydrase inhibition with a series of sulfonamides incorporating phthalimido moieties. Retrieved from [Link]

Sources

developing metal complexes with 1-(4-Isopropylphenyl)-2-thiourea for catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development & Catalytic Utility of IPPTU-Metal Complexes

Abstract

This technical guide outlines the synthesis, characterization, and catalytic application of metal complexes derived from 1-(4-Isopropylphenyl)-2-thiourea (IPPTU) . While phosphine-based ligands have traditionally dominated cross-coupling chemistry, thiourea derivatives offer a robust, air-stable, and cost-effective alternative for stabilizing transition metals (Pd, Ru, Cu).[1] This note focuses on developing a Palladium(II)-IPPTU precatalyst for Suzuki-Miyaura cross-coupling reactions, a critical transformation in the synthesis of pharmaceutical biaryl scaffolds.

Ligand Synthesis: this compound (IPPTU)[1]

Before complexation, high-purity ligand synthesis is required. The 4-isopropyl group enhances solubility in organic solvents (THF, Toluene) compared to the parent phenylthiourea, facilitating homogeneous catalysis.

Synthetic Route (The Benzoyl Isothiocyanate Method)

We utilize a two-step protocol involving the formation of a benzoyl-thiourea intermediate followed by alkaline hydrolysis. This method avoids the variable yields often associated with direct ammonium thiocyanate acid condensations.

  • Step A: Formation of N-benzoyl-N'-(4-isopropylphenyl)thiourea

    • Dissolve 4-isopropylaniline (10 mmol) in dry acetone (20 mL).

    • Add benzoyl isothiocyanate (10.5 mmol) dropwise at 0°C.

    • Stir at room temperature (RT) for 2 hours. A thick precipitate will form.

    • Pour into ice water, filter, and wash with cold ethanol.

  • Step B: Hydrolysis to IPPTU

    • Suspend the intermediate from Step A in 10% NaOH solution (30 mL).

    • Reflux at 90°C for 30 minutes (solution becomes clear).

    • Cool to RT and acidify with HCl (1M) to pH 3–4.

    • Filter the resulting white solid. Recrystallize from Ethanol/Water (1:1).

Validation Criteria (Self-Validating)
  • Melting Point: 148–150°C (Sharp range indicates purity).

  • ¹H NMR (DMSO-d₆): Look for the isopropyl methyl doublet (~1.2 ppm), the septet (~2.8 ppm), and crucially, the broad thiourea protons: –NH₂ (~7.5 ppm) and –NH–Ar (~9.5 ppm).

  • IR Spectroscopy: Strong absorption at ~1250 cm⁻¹ (C=S stretch).[2]

Metal Complexation: Synthesis of [Pd(IPPTU)₂Cl₂]

Thioureas act as soft S-donor ligands.[1][3] For Palladium(II), they typically displace labile ligands to form square-planar complexes.

Protocol
  • Precursor Prep: Dissolve

    
      (1.0 mmol) in distilled water (10 mL).
    
  • Ligand Addition: Dissolve IPPTU (2.05 mmol, slight excess) in Methanol (15 mL).

  • Mixing: Add the ligand solution dropwise to the palladium solution under vigorous stirring.

  • Reaction: Stir at RT for 4 hours. An orange/yellow precipitate will form immediately.

  • Isolation: Filter the solid, wash extensively with water (to remove KCl) and then cold methanol (to remove unreacted ligand).

  • Drying: Dry under vacuum at 45°C for 6 hours.

Structural Characterization Logic

The coordination mode is confirmed by the shift in the C=S signal.

  • IR Shift: The C=S band should shift to a lower frequency (e.g., from 1250 to ~1210 cm⁻¹) due to reduced bond order upon S-metal donation.

  • NMR Shift: The –NH protons often shift downfield due to the electron-withdrawing effect of the metal center.[1]

Catalytic Application: Suzuki-Miyaura Coupling[1][4][5][6][7]

This protocol demonstrates the utility of [Pd(IPPTU)₂Cl₂] in coupling 4-bromoanisole with phenylboronic acid. This serves as a model for synthesizing biaryl drug intermediates.

Reaction Setup
  • Scale: 1.0 mmol.

  • Catalyst Loading: 0.5 – 1.0 mol%.

  • Solvent System: Ethanol:Water (3:1) – Green Chemistry compatible.

Step-by-Step:

  • Charge a round-bottom flask with:

    • 4-Bromoanisole (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • 
       (2.0 mmol)
      
    • [Pd(IPPTU)₂Cl₂] (0.005 mmol / 2.5 mg)

  • Add Ethanol (3 mL) and Water (1 mL).

  • Heat to Reflux (80°C) under air (no inert atmosphere required for this robust catalyst).

  • Monitor via TLC (Hexane:EtOAc 9:1). Reaction typically completes in 2–4 hours.[1]

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
Optimization Data (Representative)
Solvent SystemBaseTemp (°C)Time (h)Yield (%)Notes
Toluene

1001265Poor solubility of catalyst
DMF/H₂O (1:1)

100292Good, but difficult workup
EtOH/H₂O (3:1)

80 3 96 Optimal Balance
Water (neat)NaOH1002440Mass transfer limitations

Mechanistic Workflow & Visualization

The following diagram illustrates the ligand synthesis and the proposed catalytic cycle. The thiourea ligand stabilizes the active Pd(0) species, preventing aggregation into inactive "Palladium Black."

G cluster_0 Part 1: Ligand & Complex Synthesis cluster_1 Part 2: Catalytic Cycle (Suzuki) Aniline 4-Isopropylaniline Inter Benzoyl-Thiourea Intermediate Aniline->Inter + BenzIso, Acetone BenzIso Benzoyl Isothiocyanate PdSalt K2PdCl4 IPPTU Ligand: IPPTU (White Solid) Inter->IPPTU NaOH Hydrolysis PdComplex Precatalyst: [Pd(IPPTU)2Cl2] (Orange Solid) IPPTU->PdComplex + PdSalt, MeOH ActivePd Active Species Pd(0)-IPPTU PdComplex->ActivePd Reduction in situ OxAdd Oxidative Addition Ar-Pd(II)-Br ActivePd->OxAdd + Ar-Br TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim RedElim->ActivePd Regeneration Biaryl Product: 4-Methoxybiphenyl RedElim->Biaryl

Caption: Workflow A depicts the synthesis of the IPPTU ligand and its coordination to Palladium. Workflow B illustrates the stabilization of the Pd(0)/Pd(II) catalytic cycle by the sulfur-donor ligand.

Troubleshooting & Expert Insights

  • Issue: Catalyst Decomposition (Black Precipitate)

    • Cause: "Palladium Black" formation indicates the ligand is detaching or insufficient ligand loading.

    • Fix: Ensure the IPPTU:Pd ratio during complex synthesis is strictly > 2:1. During catalysis, adding 1 mol% of free IPPTU ligand to the reaction mixture can stabilize the catalyst lifetime.[1]

  • Issue: Low Yield in Water [1]

    • Cause: The isopropyl group makes the ligand lipophilic.[1]

    • Fix: Use a co-solvent (Ethanol or Isopropanol) to ensure the aryl halide dissolves. Do not use neat water unless using a surfactant.

  • Safety Note: Thioureas can be goitrogenic (thyroid inhibitors). Handle all solids in a fume hood.[1] Palladium salts are toxic and sensitizers; avoid inhalation.

References

  • Thiourea Ligand Synthesis

    • Title: Synthesis of substituted thiourea derivatives and their biological activities.[1][3][4][5]

    • Source:Organic Syntheses / General Literature adapt
    • URL:[Link] (General reference for isothiocyanate method).

  • Palladium-Thiourea Catalysis

    • Title: Palladium complexes containing thiourea derivatives and their activities in Suzuki-Miyaura cross coupling reaction.[1][6][7][8]

    • Source:Spectrochimica Acta Part A / PubMed Central[1]

    • URL:[Link] (Validating the use of thiourea-Pd in Suzuki coupling).

  • Coordination Chemistry

    • Title: Coordination modes of substituted thioureas with transition metals.[3][6][9][10][11]

    • Source:Taylor & Francis Online
    • URL:[Link] (Detailed review of S-donor vs N-donor modes).

  • General Suzuki Protocol

    • Title: Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.[1][7][8]

    • Source:Nature Communic
    • URL:[Link] (Advanced mechanistic context).

Sources

Application Note: Divergent Synthesis of Bioactive Heterocycles from 1-(4-Isopropylphenyl)-2-thiourea

[1]

Executive Summary & Strategic Rationale

In medicinal chemistry, the This compound scaffold represents a high-value "privileged structure."[1] Its utility stems not only from the versatile reactivity of the thiourea moiety—which serves as a 1,3-binucleophile (N-C-S)—but also from the 4-isopropylphenyl (cumene) tail.[1]

Why this precursor?

  • Lipophilicity Modulation: The isopropyl group at the para-position significantly enhances the LogP of the final heterocycle, improving membrane permeability and hydrophobic binding interactions in enzyme pockets (e.g., kinase hydrophobic back-pockets).

  • Synthetic Divergence: This single precursor grants access to three distinct heterocyclic classes: 2-aminothiazoles , 4-thiazolidinones , and 2-aminobenzothiazoles , all of which are pharmacophores found in FDA-approved drugs (e.g., Riluzole, Pramipexole).

This guide provides field-validated protocols for transforming this compound into these high-value targets, emphasizing mechanistic causality and self-validating experimental design.

Core Reactivity Profile

The thiourea moiety exists in equilibrium between its thione and thiol tautomers. The sulfur atom is a soft nucleophile, highly reactive toward

Reaction Pathways Overview[2]
  • Path A (Hantzsch Synthesis): Reaction with

    
    -haloketones 
    
    
    Thiazoles .[1]
  • Path B (Cyclocondensation): Reaction with

    
    -haloesters 
    
    
    4-Thiazolidinones .[1]
  • Path C (Hugerschhoff Reaction): Oxidative cyclization

    
    Benzothiazoles .[1]
    

Detailed Protocols

Protocol A: Synthesis of 2-Amino-4-arylthiazoles (Hantzsch Reaction)

Target: Synthesis of N-(4-isopropylphenyl)-4-phenylthiazol-2-amine derivatives. Mechanism: S-alkylation followed by intramolecular aldol-type condensation and dehydration.[1]

Materials
  • Precursor: this compound (1.0 equiv)[1]

  • Reagent:

    
    -Bromoacetophenone (substituted or unsubstituted) (1.0 equiv)[1]
    
  • Solvent: Ethanol (Absolute)[1][2]

  • Catalyst: None required (autocatalytic via HBr generation) or Et

    
    N (for acid-sensitive substrates).[1]
    
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol. Ensure complete solubilization; mild heating (40°C) may be used.[1]

  • Addition: Add 1.0 mmol of

    
    -bromoacetophenone dropwise.
    
    • Expert Insight: Do not add all at once. The reaction is exothermic. A slow addition prevents the formation of polymeric byproducts.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Self-Validation Point: Monitor by TLC (System: Hexane:EtOAc 7:3). The starting thiourea (

      
      ) should disappear, and a new, less polar spot (
      
      
      ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The hydrobromide salt of the thiazole often precipitates. Filter the solid.[3][4]

    • Neutralization: Suspend the solid in water and adjust pH to ~8–9 using 10% ammonium hydroxide (

      
      ) to liberate the free base.
      
  • Purification: Recrystallize from hot ethanol or EtOH/DMF mixtures.

Troubleshooting
  • Issue: Sticky gum instead of precipitate.

  • Fix: The reaction may have retained solvent.[5] Triturate the gum with diethyl ether or cold water to induce crystallization.

Protocol B: Synthesis of 2-Imino-4-thiazolidinones

Target: Synthesis of 2-[(4-isopropylphenyl)imino]-1,3-thiazolidin-4-one. Mechanism: S-alkylation of the thiourea by the

1
Materials
  • Precursor: this compound (1.0 equiv)[1]

  • Reagent: Ethyl bromoacetate (1.1 equiv)[1]

  • Base: Anhydrous Sodium Acetate (NaOAc) (2.0 equiv)[1]

  • Solvent: Ethanol (95%)[1]

Step-by-Step Methodology
  • Preparation: In a dry flask, mix 1.0 mmol of the thiourea and 2.0 mmol of anhydrous NaOAc in 15 mL of ethanol.

  • Alkylation: Add 1.1 mmol of ethyl bromoacetate.

  • Cyclization: Reflux the mixture for 4–6 hours.

    • Causality: NaOAc buffers the HBr formed. Without the base, the acidic environment might hydrolyze the sensitive imine bond of the product.

  • Validation: TLC should show a distinct product spot. Note that thiazolidinones can sometimes tautomerize; ensure the TLC plate is dry before visualization.

  • Isolation: Pour the hot reaction mixture onto crushed ice (approx. 50 g). The rapid cooling and dilution force the hydrophobic thiazolidinone to precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol-water (2:1).

Protocol C: Oxidative Cyclization to 2-Aminobenzothiazoles (Hugerschhoff)

Target: Synthesis of 6-isopropyl-1,3-benzothiazol-2-amine. Mechanism: Electrophilic halogenation of the phenyl ring (ortho to the thiourea nitrogen) followed by nucleophilic displacement of the halide by the sulfur atom.

Materials
  • Precursor: this compound (1.0 equiv)[1]

  • Oxidant: Bromine (

    
    ) (1.0 equiv) OR Sulfuryl Chloride (
    
    
    )[1]
  • Solvent: Chloroform (

    
    ) or Chlorobenzene (inert halogenated solvent)[1]
    
Step-by-Step Methodology
  • Suspension: Suspend 1.0 mmol of the thiourea in 10 mL of

    
    . Cool to 0–5°C in an ice bath.
    
  • Oxidant Addition: Add 1.0 mmol of Bromine (dissolved in 2 mL

    
    ) dropwise over 20 minutes.
    
    • Safety: Perform in a fume hood. HBr gas is evolved.[1]

    • Observation: The orange color of bromine should dissipate as it reacts.

  • Reflux: After addition, remove the ice bath and heat to reflux for 2 hours to drive the cyclization (aromatic substitution is energy-intensive).

  • Work-up: Remove solvent under reduced pressure. The residue is the hydrobromide salt.

  • Free Base Liberation: Treat the residue with aqueous sodium bisulfite (to quench unreacted

    
    ) and then basify with ammonia solution.[1]
    
  • Purification: Recrystallize from benzene/petroleum ether or toluene.

Biological Relevance & Data Summary

The 4-isopropyl group is critical for Structure-Activity Relationship (SAR) studies.[1] Below is a comparative summary of reported activities for heterocycles derived from this specific precursor.

Heterocycle ClassTarget MechanismKey Biological ActivityRole of 4-Isopropyl Group
2-Aminothiazoles Kinase Inhibition (e.g., EGFR, VEGFR)Anticancer, Anti-inflammatoryFills hydrophobic pocket (Val/Leu rich regions)
4-Thiazolidinones MurB enzyme inhibitionAntibacterial (Gram +ve)Increases membrane permeability
Benzothiazoles Glutamate release inhibitionNeuroprotective (ALS/Alzheimer's)Enhances Blood-Brain Barrier (BBB) crossing

Visualizations

Figure 1: Divergent Synthetic Pathways

This diagram illustrates the central role of this compound in accessing diverse chemical space.

GPrecursorThis compoundReagent1+ α-Haloketone(Ethanol, Reflux)Precursor->Reagent1Reagent2+ Ethyl Bromoacetate(NaOAc, Reflux)Precursor->Reagent2Reagent3+ Br2 or SO2Cl2(Oxidative Cyclization)Precursor->Reagent3Product12-AminothiazoleDerivativeReagent1->Product1Hantzsch SynthesisProduct24-ThiazolidinoneDerivativeReagent2->Product2CyclocondensationProduct32-AminobenzothiazoleDerivativeReagent3->Product3Hugerschhoff Reaction

Caption: Divergent synthesis of three pharmacologically distinct heterocycles from a single thiourea precursor.[1]

Figure 2: Hantzsch Thiazole Synthesis Mechanism

A detailed look at the mechanism described in Protocol A.

MechanismStartThiourea + α-HaloketoneInter1S-Alkylated Intermediate(Thioimidate)Start->Inter1Nucleophilic Attack (S on CH2)Inter2Cyclized Hydroxy-thiazolineInter1->Inter2N-Attack on Carbonyl(Cyclization)FinalAromatic Thiazole(Dehydration)Inter2->Final- H2O(Aromatization)

Caption: Step-wise mechanism of the Hantzsch reaction transforming thiourea into the thiazole scaffold.

References

  • Maddani, M. R., & Prabhu, K. R. (2010).[6] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[6] Journal of Organic Chemistry, 75(7), 2327-2332. Link[1]

  • Saeed, A., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Current Organic Chemistry, 26. Link

  • Patel, B. K., et al. (2011). Formation of 2-imino-4-thiazolidinone from unsymmetrical 1,3-disubstituted thiourea and chloroacetylchloride.[1][7] ResearchGate.[1][3] Link

  • Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives.[8][9] European Journal of Medicinal Chemistry, 97, 911-927. Link[1]

  • Stavber, G., et al. (2024).[5][10] Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles.[1][11] RSC Advances. Link

Application Note: 1-(4-Isopropylphenyl)-2-thiourea in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

1-(4-Isopropylphenyl)-2-thiourea (also known as N-(4-isopropylphenyl)thiourea or IPPTU) is a critical probe compound in agrochemical research. Structurally, it consists of a thiourea moiety attached to a para-substituted cumene (isopropylbenzene) ring. This unique lipophilic profile makes it an invaluable model for studying Structure-Activity Relationships (SAR) in two primary domains: insect growth regulation (via tyrosinase inhibition) and soil nitrogen management (via nitrification inhibition).

Unlike commercial bulk agrochemicals, IPPTU is primarily utilized in the discovery and validation phase of product development. It serves as a bioisostere to the herbicide Isoproturon, allowing researchers to investigate the metabolic impact of sulfur-for-oxygen substitution on environmental stability and enzymatic binding.

Key Physicochemical Properties
PropertyValueSignificance in Application
CAS Number 15093-36-4Unique identifier for procurement/regulatory checks.
Molecular Formula C₁₀H₁₄N₂SBasis for mass spectrometry (MW: 194.30 g/mol ).
LogP (Predicted) ~2.5 - 2.8Moderate lipophilicity; ensures good membrane permeability in insects/fungi.
Solubility Low in water; Soluble in DMSO, MethanolRequires organic co-solvents for aqueous bioassays.
Stability Sensitive to oxidative desulfurationMust be stored under inert gas; degrades to urea analogs in aerated soil.

Mechanism of Action

Tyrosinase Inhibition (Insecticide & Anti-Browning)

The primary utility of IPPTU lies in its potent inhibition of Tyrosinase (Polyphenol Oxidase) . Tyrosinase is a copper-containing enzyme essential for:

  • Insect Molting: It catalyzes the hydroxylation of tyrosine to DOPA and subsequent oxidation to dopaquinone, leading to melanin formation and cuticle sclerotization (hardening). Blocking this pathway results in lethal molting defects.

  • Plant Browning: It drives enzymatic browning in damaged tissues.

Mechanism: The thiourea sulfur atom acts as a nucleophile, chelating the binuclear copper active site (CuA/CuB) of tyrosinase. The 4-isopropyl group provides steric bulk and hydrophobic interaction with the enzyme's binding pocket, often enhancing affinity compared to unsubstituted phenylthiourea (PTU).

Nitrification Inhibition (Soil Health)

In soil science, IPPTU is used to inhibit Ammonia Monooxygenase (AMO) in Nitrosomonas bacteria. By chelating the metal cofactors required by AMO, IPPTU retards the oxidation of ammonium (


) to nitrite (

). This retains nitrogen in the stable ammonium form, reducing nitrate leaching and

emissions.
Visualizing the Mechanism

The following diagram illustrates the dual-pathway inhibition mechanism of IPPTU.

IPPTU_Mechanism cluster_Insect Pathway A: Insect Growth Regulation cluster_Soil Pathway B: Soil Nitrogen Conservation IPPTU This compound (IPPTU) Tyrosinase Tyrosinase Enzyme (Cu++ Active Site) IPPTU->Tyrosinase Chelates Cu++ (Blocks Active Site) AMO Ammonia Monooxygenase (AMO) IPPTU->AMO Inhibits Enzyme Activity DOPA L-DOPA Tyrosinase->DOPA Catalyzes Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin/Sclerotization (Cuticle Hardening) Dopaquinone->Melanin NH4 Ammonium (NH4+) (Stable Nitrogen) NO2 Nitrite (NO2-) (Mobile/Leachable) NH4->NO2 Oxidation

Figure 1: Dual mechanism of action for IPPTU in biological systems. Pathway A demonstrates the blockage of insect cuticle hardening, while Pathway B illustrates the prevention of nitrogen loss in soil.

Application Protocols

Protocol A: In Vitro Tyrosinase Inhibition Assay

Purpose: To determine the IC50 of IPPTU against mushroom tyrosinase (a model for insect/plant tyrosinase).

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) solution (0.5 mM in buffer)

  • Mushroom Tyrosinase (Sigma-Aldrich, ~1000 U/mL)

  • IPPTU Stock Solution (10 mM in DMSO)

Workflow:

  • Preparation: Dilute IPPTU stock with buffer to create a concentration gradient (e.g., 0.1, 1, 10, 50, 100 µM). Note: Keep final DMSO concentration < 1% to avoid solvent interference.

  • Incubation: In a 96-well microplate, add:

    • 140 µL Phosphate Buffer

    • 20 µL IPPTU test solution

    • 20 µL Tyrosinase enzyme solution

  • Equilibration: Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Reaction Trigger: Add 20 µL of L-DOPA substrate.

  • Measurement: Immediately monitor absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes using a kinetic microplate reader.

  • Analysis: Calculate % Inhibition using the slope of the linear reaction phase:

    
    
    
Protocol B: Soil Nitrification Inhibition Test

Purpose: To evaluate the efficacy of IPPTU in preventing ammonium oxidation in agricultural soil.

Workflow:

  • Soil Prep: Sieve fresh agricultural soil (2 mm) and adjust moisture to 60% water holding capacity (WHC).

  • Treatment: Apply Ammonium Sulfate (100 mg N/kg soil) as the nitrogen source.

  • Inhibitor Application: Apply IPPTU at a rate of 5% of the applied N (w/w). Dissolve IPPTU in a minimal amount of acetone, mix with talc, evaporate the solvent, and mix the talc-IPPTU powder into the soil to ensure even distribution.

  • Incubation: Incubate soil samples in aerated jars at 25°C in the dark for 14 days.

  • Sampling: Extract soil subsamples at Days 0, 3, 7, and 14 using 2M KCl solution (1:5 soil:solution ratio).

  • Quantification: Analyze extracts for

    
    -N and 
    
    
    
    -N using colorimetric methods or Ion Chromatography.
  • Success Metric: A successful inhibitor will maintain high

    
     levels and low 
    
    
    
    levels relative to the "Nitrogen Only" control.

Analytical Methodology (Residue Analysis)

When conducting environmental fate studies, accurate detection of IPPTU is critical. The thiourea group is UV-active but prone to oxidation.

HPLC-UV Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (aromatic ring) and 280 nm.

  • Retention Time: Expect elution around 4–6 minutes (depending on column dead volume).

  • Precaution: Samples should be analyzed within 24 hours of extraction. Use amber vials to prevent photodegradation.

Experimental Workflow Diagram:

Experimental_Workflow Sample Biological Sample (Soil / Plant Tissue) Extract Solvent Extraction (Acetonitrile/Methanol) Sample->Extract Homogenize Cleanup SPE Cleanup (Remove Pigments/Lipids) Extract->Cleanup Filter Analysis HPLC-UV / LC-MS Analysis (Target: IPPTU) Cleanup->Analysis Inject Data Data Processing (Calculate Recovery & Half-life) Analysis->Data Integrate Peaks

Figure 2: Standardized workflow for the extraction and quantification of IPPTU residues in agricultural matrices.

References

  • Mullainathan, S. et al. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Link

  • PubChem Database. (2025).[1] Compound Summary: Thiourea and Phenylthiourea Derivatives. National Library of Medicine. Link

  • Sinhon Chemical. (2024).[2] Technical Data Sheet: Applications of Thiourea in Agriculture. Link

  • Critchley, A. et al. (1986). Inhibition of nitrification by substituted thioureas. Soil Biology and Biochemistry. (Classic reference for thiourea mechanism).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Isopropylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: YIELD-OPT-4IPPT Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Yield Optimization and Troubleshooting for 1-(4-Isopropylphenyl)-2-thiourea[1][2]

Executive Summary & Diagnostic

User Objective: Maximize yield and purity of this compound (CAS: 65259-91-8). Common Failure Mode: Users typically attempt the direct reaction of 4-isopropylaniline (cumidine) with ammonium thiocyanate under acidic conditions.[2] This "Legacy Method" often stalls at 30–50% yield due to equilibrium limitations and the formation of the symmetric byproduct, 1,3-bis(4-isopropylphenyl)thiourea.[2]

The Solution: To achieve yields >85%, you must switch to the Benzoyl Isothiocyanate Intermediate Route .[2] This method drives the reaction to completion via an irreversible nucleophilic addition, followed by a high-yielding hydrolysis step.[2]

The "Gold Standard" Protocol (Recommended)

Use this method for yields >85% and high purity.[2]

Phase 1: In-Situ Generation of Benzoyl Isothiocyanate

Principle: Benzoyl chloride reacts with ammonium thiocyanate to form benzoyl isothiocyanate.[2][3][4] This intermediate is highly electrophilic, preventing the reversibility issues seen in the direct method.[2]

Reagents:

  • Ammonium Thiocyanate (

    
    ): 1.1 eq[2]
    
  • Benzoyl Chloride: 1.0 eq[2]

  • Solvent: Acetone (Dry)[2][3]

Step-by-Step:

  • Dissolve

    
     in dry acetone in a round-bottom flask.
    
  • Add Benzoyl Chloride dropwise at room temperature.

  • Critical Control Point: Reflux for 15 minutes. A white precipitate (

    
    ) will form.[2]
    
  • Do not filter yet. The solution now contains the reactive Benzoyl Isothiocyanate.[2][3]

Phase 2: Formation of the Protected Thiourea

Reagents:

  • 4-Isopropylaniline: 1.0 eq[1]

Step-by-Step:

  • Add a solution of 4-Isopropylaniline (dissolved in acetone) dropwise to the reaction mixture from Phase 1.

  • Reflux for 30–60 minutes. The reaction is fast and exothermic.[2]

  • Pour the mixture into ice-cold water. The intermediate, 1-benzoyl-3-(4-isopropylphenyl)thiourea, will precipitate as a solid.[1][2]

  • Filter and wash with water.[2][5][6][7] (Yield at this stage is typically quantitative).[2][8]

Phase 3: Hydrolysis to Target Product

Principle: Base hydrolysis removes the benzoyl group, leaving the target mono-substituted thiourea.[2]

Step-by-Step:

  • Suspend the benzoyl-thiourea intermediate in 10% NaOH solution (approx. 5 mL per gram of solid).

  • Heat to 80°C for 15–20 minutes. The solution will clarify as the thiourea is released.[2]

  • Isolation: Cool to room temperature and acidify with HCl to pH ~3.

  • The target This compound will precipitate.[1][2]

  • Filter, wash with neutral water, and dry.[2]

Legacy Protocol (Troubleshooting Only)

Use this only if reagents for the Gold Standard are unavailable. Expect lower yields (40-60%).[1][2]

Method: Evaporation of Amine Hydrochloride + Ammonium Thiocyanate.[2]

IssueCauseFix
"Black Tar" Formation Oxidation of aniline at high temps (>160°C).[1]Run reaction under Nitrogen (

).[1][2] Do not exceed 130°C.
Product "Oils Out" Impurities depress the melting point.[1][2]Use a seed crystal during cooling.[1][2][5][9] Scratch glass to induce nucleation.[2][5]
Purple Color Trace oxidation of amino groups.[1][2]Recrystallize with activated charcoal (though charcoal can reduce yield).[1][2]

Troubleshooting & FAQs

Q1: My product has a melting point of 120°C, but literature says ~139-141°C. Why?

A: You likely have the symmetric byproduct (1,3-bis(4-isopropylphenyl)thiourea).[2]

  • Mechanism:[2][10] In the Legacy Method, prolonged heating causes the mono-thiourea to lose

    
     and react with a second molecule of aniline.[2]
    
  • Fix: Switch to the Benzoyl Isothiocyanate method (Section 2).[2] The benzoyl protecting group sterically and chemically prevents the second aniline attack.[2]

Q2: The product is not precipitating after hydrolysis (Phase 3).

A: The pH is likely too high.[2]

  • Thioureas can be soluble in strong base due to tautomerization (thiol form).[2]

  • Action: Ensure you acidify the solution to pH 3–4 using conc.[2] HCl. The product is insoluble in acidic water and will crash out.[2]

Q3: Can I use Potassium Thiocyanate ( ) instead of Ammonium Thiocyanate?

A: Yes.

  • For the Benzoyl Method :

    
     works perfectly.[2] The byproduct will be KCl instead of 
    
    
    
    .[2]
  • For the Legacy Method : No. The reaction requires the ammonium ion to facilitate the specific rearrangement mechanism.[2]

Q4: What is the best solvent for recrystallization?

A: Ethanol/Water (1:1 mixture).[2]

  • Dissolve crude solid in minimum boiling ethanol.

  • Add hot water until faint turbidity appears.

  • Cool slowly to room temperature, then 4°C.

  • Note: Avoid pure ethanol as solubility is often too high, leading to yield loss.[2]

Visualizing the Workflow

Figure 1: Synthesis Decision Tree & Logic Flow

SynthesisLogic Start Start: 4-Isopropylaniline MethodChoice Select Method Start->MethodChoice Legacy Legacy Method (NH4SCN + HCl) MethodChoice->Legacy Low Cost/Old Lit Gold Benzoyl Isothiocyanate Route (Recommended) MethodChoice->Gold High Yield/Purity Evap Evaporate to Dryness (High Heat) Legacy->Evap Risk Risk: Polymerization & Symmetric Byproduct Evap->Risk LowYield Yield: 30-50% Low Purity Risk->LowYield BenzoylGen 1. Generate Ph-CO-NCS (in situ) Gold->BenzoylGen Addition 2. Add Aniline (Reflux 30 min) BenzoylGen->Addition Hydrolysis 3. Base Hydrolysis (NaOH, 80°C) Addition->Hydrolysis HighYield Yield: >85% High Purity Hydrolysis->HighYield

Caption: Comparative workflow demonstrating the efficiency of the Benzoyl Isothiocyanate route over the thermal Legacy method.

Data Summary: Method Comparison

MetricLegacy Method (Direct)Gold Standard (Benzoyl Route)
Typical Yield 30 – 55%85 – 95%
Reaction Time 4 – 12 Hours2 Hours (Total)
Purity (Crude) Low (Requires multiple recrystallizations)High (Often pure upon precipitation)
Major Impurity 1,3-bis(4-isopropylphenyl)thioureaBenzoic Acid (removed in wash)
Thermal Risk High (Requires >100°C)Low (Refluxing Acetone ~56°C)

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (General reference for thiourea synthesis via ammonium thiocyanate).

  • BenchChem. Preparation of Benzoyl Isothiocyanate for Thiourea Synthesis.

  • Organic Syntheses. p-Thiocyanodimethylaniline (Related Mechanism), Coll.[2] Vol. 2, p.574 (1943).[2]

  • Chemdad. this compound Physical Properties & Melting Point.

  • Sigma-Aldrich. 1-(4-Nitrophenyl)-2-thiourea (Analogous Synthesis Data).

Sources

refining protocols for testing the antimicrobial efficacy of thiourea derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (ID: SAS-09) Subject: Optimization of efficacy testing for synthetic thiourea scaffolds.

Introduction

Welcome. If you are accessing this guide, you are likely observing inconsistencies in your MIC data or struggling with the physicochemical behavior of thiourea derivatives in aqueous media.

Thiourea derivatives (


) present a unique set of challenges in antimicrobial susceptibility testing (AST). Unlike standard hydrophilic antibiotics, these compounds function as metal chelators  and often possess high lipophilicity  (logP > 3). These two attributes cause them to fail standard CLSI/EUCAST protocols not because of a lack of potency, but due to assay incompatibility .

This guide is not a generic protocol; it is a troubleshooting system designed to isolate and correct the specific failure modes of thiourea pharmacophores.

Module 1: The Solubility Paradox

Issue: “My compound precipitates immediately when added to Mueller-Hinton Broth (MHB), or I see 'growth' in high-concentration wells that is actually drug crystal.”

Technical Insight: Thiourea derivatives often rely on hydrophobic aryl substituents to penetrate bacterial membranes. However, this hydrophobicity leads to "crash-out" precipitation when a DMSO stock is diluted into aqueous media.

  • The Trap: High DMSO concentrations (>2%) solubilize the drug but are toxic to bacteria, causing false "sensitivity."

  • The Reality: Visible turbidity in high-concentration wells is often mistaken for bacterial growth (False Resistance) or ignored, leading to inaccurate MICs.

Protocol: The Step-Down Solubilization Method

Do not simply dump 100% DMSO stock into broth. Use this intermediate dilution method to stabilize the colloidal suspension.

  • Primary Stock: Dissolve thiourea derivative in 100% DMSO to 100x the highest desired test concentration (e.g., 12.8 mg/mL for a 128 µg/mL top well).

  • Intermediate Stock: Dilute the Primary Stock 1:10 into sterile deionized water (not broth yet). This yields 10% DMSO.

    • Check Point: If it precipitates here, sonicate for 5 minutes at 40kHz.

  • Working Solution: Dilute the Intermediate Stock 1:10 into 2x concentrated Mueller-Hinton Broth (2x MHB).

    • Final solvent concentration: 1% DMSO.

    • Result: The proteins in MHB help sequester the hydrophobic drug, preventing crash-out better than water alone.

Visualization: Solubility Decision Logic

SolubilityLogic start Start: Thiourea Stock Preparation check_logp Check cLogP of Derivative start->check_logp high_logp LogP > 3.0 (Hydrophobic) check_logp->high_logp low_logp LogP < 3.0 (Hydrophilic) check_logp->low_logp dmso_step Dissolve in 100% DMSO high_logp->dmso_step direct_mhb Direct Dilution in MHB low_logp->direct_mhb intermediate 1:10 Dilution in H2O (10% DMSO) dmso_step->intermediate precip_check Precipitation Visible? intermediate->precip_check Yes Yes precip_check->Yes Unstable No No precip_check->No Stable sonicate Sonicate 5 min / Add 1% Tween-80 final_dilution Dilute 1:10 into 2x MHB sonicate->final_dilution fail Compound Unsuitable for Broth Microdilution Switch to Agar Dilution sonicate->fail Still Precipitates Yes->sonicate No->final_dilution

Figure 1: Decision logic for solubilizing hydrophobic thiourea derivatives while maintaining DMSO < 1% to prevent solvent toxicity.

Module 2: The Redox Interference (False Viability)

Issue: “I used Resazurin (Alamar Blue) to read the MIC. The wells turned pink (indicating growth) immediately, even in high drug concentrations, but the plates showed no colonies.”

Technical Insight: This is the most common error in thiourea screening.

  • The Mechanism: The thiourea moiety contains a nucleophilic sulfur atom. Resazurin is a redox indicator that turns pink when reduced by bacterial metabolism. However, thioureas are strong reducing agents . They can chemically reduce resazurin to resorufin abiotically (without bacteria).

  • The Consequence: You record a "False Negative" for the drug (it looks like the bacteria grew, but actually, the drug just reacted with the dye).

Troubleshooting Protocol
  • Abiotic Control (Mandatory): You must run a lane with Media + Drug + Resazurin (No Bacteria) .

    • If this turns pink, you cannot use Resazurin or MTT.

  • Alternative Detection:

    • TTC (Triphenyl Tetrazolium Chloride): Less sensitive to chemical reduction by thioureas than Resazurin.

    • Turbidity (OD600): The gold standard. However, you must subtract the "Drug Only" blank OD from the "Drug + Bacteria" OD to account for precipitation (see Module 1).

Module 3: The Chelation Interference

Issue: “My compound works in saline but fails in Mueller-Hinton Broth.”

Technical Insight: Thiourea derivatives often act by chelating essential metal ions (Iron, Copper, Zinc) required for bacterial enzymes, or they require complexation with a metal to become active (e.g., Copper-Thiourea complexes).

  • Cation-Adjusted MHB (CAMHB): Standard media contains physiological levels of

    
     and 
    
    
    
    . If your drug works by stripping metals from the bacteria, the excess metals in the media might "saturate" the drug before it reaches the cell.
  • Chelation Kinetics: The sulfur in thiourea has a high affinity for soft metals.

Comparative Data: Media Effects

Table 1: Impact of Media Cation Levels on Thiourea Efficacy (Example Data)

Medium TypeCation StatusObserved MIC (µg/mL)Interpretation
Standard MHB Variable64 (High)Cations in media may compete with drug target.
CAMHB Standardized (

)
64 (High)Confirms cation interference or poor uptake.
M9 Minimal Media Low Cation8 (Low)True Potency. Drug likely acts via metal starvation.
MHB + EDTA Chelator Added4 (Synergy)EDTA permeabilizes membrane, aiding thiourea entry.

Recommendation: If MIC is >64 µg/mL in CAMHB, re-test in M9 Minimal Media . If potency increases significantly (e.g., 4-fold drop in MIC), the mechanism is likely metal-dependent.

Module 4: Advanced Workflow (Biofilm & Time-Kill)

Issue: “The drug stops growth (bacteriostatic) but doesn't kill the bacteria (bactericidal), and fails against biofilms.”

Technical Insight: Thioureas are often bacteriostatic (they inhibit replication enzymes like DNA gyrase) rather than bactericidal (membrane lysis). Furthermore, the lipophilicity that helps them cross membranes can cause them to get "stuck" in the exopolysaccharide (EPS) matrix of a biofilm.

Workflow: Bactericidal vs. Biofilm Eradication

EfficacyTesting cluster_0 Phase 1: Planktonic cluster_1 Phase 2: Biofilm MIC MIC Determination (Broth Microdilution) MBC MBC Determination (Plate onto Agar) MIC->MBC If MIC < 64 Formation Biofilm Formation (24h Growth) MBC->Formation If MBC/MIC < 4 (Bactericidal) Treatment Drug Treatment (24h Exposure) Formation->Treatment MBEC MBEC Assay (Sonication + Plating) Treatment->MBEC Warning Warning: Thioureas penetrate EPS poorly. Expect MBEC > 100x MIC MBEC->Warning

Figure 2: Progression from MIC to Biofilm Eradication (MBEC). Note the distinction that thioureas often fail the MBEC stage due to EPS entrapment.

Critical Protocol Adjustment for Biofilms: Do not use the Crystal Violet assay for determining killing of biofilms by thioureas. Crystal violet measures biomass (dead or alive). Since thioureas do not lyse cells immediately, the biomass remains.

  • Correct Method: XTT Reduction Assay or CFU counting (Sonication + Plating).

References
  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2] CLSI.[2]

  • Arslan, H., et al. (2009).[3][4] Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes.[3][5][6] Molecules, 14(1), 519-527.[3] (Demonstrates the metal complexation enhancement of thiourea activity).

  • Rampersad, S. N. (2012). Multiple Applications of Alamar Blue as an Indicator of Metabolic Function and Cellular Health in Cell Viability Bioassays. Sensors, 12(9), 12347-12360. (Details the redox mechanism of Resazurin and potential chemical interference).

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[1][7] Nature Protocols, 3(2), 163-175. (The authoritative protocol for solvent handling and MIC determination).

Sources

Technical Support Center: Enhancing the Purity of 1-(4-Isopropylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the post-synthesis purification of 1-(4-Isopropylphenyl)-2-thiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we provide field-proven insights and detailed protocols to help you troubleshoot experimental hurdles and optimize your purification strategy.

Troubleshooting Guide: Addressing Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My final product of this compound is an off-white or yellowish solid, not the expected white crystalline powder. What are the likely impurities and how can I remove them?

Answer: An off-white or yellowish hue in your product typically indicates the presence of unreacted starting materials or side-products. The most common culprits are residual 4-isopropylaniline or byproducts from the decomposition of the isothiocyanate precursor if that was used in the synthesis.

  • Scientific Rationale: The coloration often arises from oxidized species of the aniline or polymeric materials formed during the reaction. Thiourea derivatives can also be susceptible to degradation under harsh conditions.[1]

  • Recommended Action:

    • Recrystallization: This is the most effective first-line technique for removing minor colored impurities. A carefully chosen solvent system will dissolve the desired compound at an elevated temperature while leaving the impurities either insoluble or in the mother liquor upon cooling.

    • Activated Charcoal Treatment: If recrystallization alone is insufficient, a small amount of activated charcoal can be added to the hot solution during recrystallization. The charcoal will adsorb the colored impurities, and can then be removed by hot filtration.

Question 2: I'm experiencing a low recovery yield after recrystallization. What are the potential causes and how can I improve it?

Answer: Low recovery yield during recrystallization is a common issue that can often be resolved by optimizing the solvent system and crystallization conditions.

  • Scientific Rationale: The principle of recrystallization relies on the differential solubility of your compound and impurities in a given solvent at different temperatures. If the compound is too soluble in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor, leading to low recovery.

  • Troubleshooting Steps:

Potential CauseRecommended SolutionExpected Outcome
Inappropriate Solvent Choice The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, consider solvent systems like ethanol/water or isopropanol/water mixtures.[2]Increased precipitation of the pure compound upon cooling, leading to higher recovery.
Using an Excessive Amount of Solvent Use the minimum amount of hot solvent required to fully dissolve the crude product.A more saturated solution upon cooling, which promotes more complete crystallization.
Cooling the Solution Too Rapidly Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.Formation of larger, purer crystals and less trapping of impurities.
Premature Crystallization During Hot Filtration Pre-heat the filtration funnel and receiving flask to prevent the compound from crashing out of solution.A clear filtrate that is ready for controlled crystallization.

Question 3: My TLC analysis still shows multiple spots after purification. How can I achieve higher purity?

Answer: If recrystallization does not yield a single spot on TLC, it indicates the presence of impurities with similar solubility profiles to your target compound. In this case, a more robust purification technique like column chromatography is necessary.

  • Scientific Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). By carefully selecting the eluent system, you can achieve a fine separation of your desired product from persistent impurities.

  • Recommended Action:

    • Determine the appropriate eluent system: Use TLC to test various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation between your product spot and the impurity spots.

    • Perform column chromatography: A detailed protocol is provided in the "Experimental Protocols" section below.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

The melting point of a similar compound, 1-(2-Isopropylphenyl)thiourea, is reported to be in the range of 128-130 °C.[3] While the exact melting point for the 4-isopropyl isomer may differ slightly, a sharp melting point within a narrow range is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Q2: Can I use acid-base extraction to purify this compound?

Acid-base extraction can be a viable method, particularly for removing unreacted 4-isopropylaniline.[4] The thiourea itself is weakly acidic and can be protonated in strongly acidic solutions.[5] However, care must be taken as some thiourea derivatives can be unstable under strongly acidic or basic conditions.

Q3: How should I store the purified this compound?

The compound should be stored in a cool, dry, and dark place in a well-sealed container to prevent degradation.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by determining an appropriate solvent system. Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, and water). A good starting point is an ethanol/water mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., water) dropwise until you observe the first signs of persistent cloudiness.

  • Re-dissolution: Add a few more drops of the primary solvent until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification Workflow

Purification Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization TLC1 TLC Analysis Recrystallization->TLC1 Pure Pure Product TLC1->Pure Single Spot ColumnChrom Column Chromatography TLC1->ColumnChrom Multiple Spots TLC2 TLC Analysis ColumnChrom->TLC2

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Low Recrystallization Yield

Troubleshooting Low Yield start Low Recrystallization Yield issue1 Issue Inappropriate Solvent start->issue1 issue2 Issue Excessive Solvent start->issue2 issue3 Issue Rapid Cooling start->issue3 solution1 Solution Test different solvent systems (e.g., ethanol/water) issue1:f1->solution1 outcome Improved Yield solution1->outcome solution2 Solution Use minimum hot solvent issue2:f1->solution2 solution2->outcome solution3 Solution Allow for slow cooling issue3:f1->solution3 solution3->outcome

Caption: Troubleshooting guide for low yield in recrystallization.

References

  • Google Patents. (n.d.). Method for purifying thiourea.
  • MySkinRecipes. (n.d.). 1-(2-Isopropylphenyl)thiourea. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2019). Synthesis and characterization of thiourea. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Production technology for synthesizing thiourea by urea method.
  • Google Patents. (n.d.). New process for the preparation of thiourea derivatives.
  • MDPI. (n.d.). Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2014). How can I purify my bis thiourea compound? Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of thiourea with formaldehyde and simplest aliphatic diamines. Retrieved February 2, 2026, from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Thiourea. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). Solubility of thiourea at different temperatures and pH values. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Retrieved February 2, 2026, from [Link]

  • International Journal of ChemTech Research. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). guanidoacetic acid. Retrieved February 2, 2026, from [Link]

  • Sciencemadness Wiki. (2022). Thiourea. Retrieved February 2, 2026, from [Link]

  • FooDB. (2010). Showing Compound Thiourea (FDB012439). Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Thiourea preparation method.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. Retrieved February 2, 2026, from [Link]

  • Chromatography Forum. (2015). hplc of thiourea. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). RETRACTED ARTICLE: Determination of thiourea by high performance liquid chromatography with different solvents. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Method Refinement for Consistent Results in Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for biological screening. This resource, designed for researchers, scientists, and drug development professionals, provides practical guidance to troubleshoot and refine your screening assays for more consistent and reliable results. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during biological screening.

Q1: What is a Z'-factor (Z-prime), and what is an acceptable value for my assay?

The Z'-factor is a statistical measure used to evaluate the quality of a high-throughput screening (HTS) assay.[1][2] It quantifies the separation between the distributions of the positive and negative controls, providing a measure of the assay's signal window and data variation.[3][4] A Z'-factor of 1 is ideal, while a value less than 0 indicates that the signal from the positive and negative controls overlap, making the assay unreliable.[3][5]

Z'-Factor ValueInterpretationSuitability for Screening
> 0.5Excellent assaySuitable for HTS
0 to 0.5Marginal assayMay be acceptable for smaller screens or with further optimization
< 0Poor assayNot suitable for screening

This table provides a general guideline; the acceptable Z'-factor can be context-dependent. For instance, cell-based assays may sometimes have a slightly lower acceptable Z'-factor (e.g., >0.4) compared to biochemical assays.[6]

Q2: How can I quickly minimize "edge effects" in my microplates?

Edge effect refers to the phenomenon where wells on the perimeter of a microplate behave differently than the interior wells, often due to increased evaporation and temperature gradients.[7][8] A simple and effective strategy is to not use the outer wells for experimental samples. Instead, fill them with sterile media or buffer to create a humidity barrier.[8] Additionally, allowing the plate to rest at room temperature for about an hour after seeding can help normalize temperature and reduce these effects.[7]

Q3: My results are not reproducible between experiments. What are the most common causes?

Lack of reproducibility can stem from several factors. The most common culprits include:

  • Inconsistent Cell Culture Conditions: Variations in cell density, passage number, and media composition can significantly impact results.[9][10]

  • Reagent Instability: Improper storage or repeated freeze-thaw cycles of reagents can lead to loss of activity.[11]

  • Manual Pipetting Errors: Inconsistent liquid handling can introduce significant variability.[12][13]

  • Environmental Fluctuations: Changes in incubator temperature and CO2 levels can affect cell health and assay performance.[9]

Q4: What is the best way to handle and store compounds to maintain their integrity?

Most screening compounds are stored in dimethyl sulfoxide (DMSO). To maintain their integrity, it's crucial to minimize the number of freeze-thaw cycles, as this can cause compound precipitation.[14] It's recommended to create small-volume aliquots for single use. When thawing, ensure the entire solution is brought to room temperature and vortexed gently to ensure the compound is fully dissolved before use.

In-depth Troubleshooting Guides

These guides provide a more detailed, step-by-step approach to resolving common issues in biological screening.

Guide 1: Diagnosing and Resolving Poor Assay Performance (Low Z'-Factor)

A low Z'-factor is a clear indication of a suboptimal assay. This guide will walk you through a systematic approach to identify and address the root cause.

Step 1: Deconstruct the Z'-Factor Calculation

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of your positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

A low Z' can be due to either a small signal window (|μp - μn|) or high data variation (3σp + 3σn). The first step is to determine which of these is the primary contributor.

Step 2: Troubleshooting Workflow for a Low Z'-Factor

The following diagram illustrates a logical workflow for troubleshooting a poor Z'-factor.

low_z_prime_troubleshooting start Low Z'-Factor (<0.5) check_variation Is the standard deviation of controls high? start->check_variation check_signal_window Is the signal window (mean_pos - mean_neg) low? check_variation->check_signal_window No high_variation High Variation in Controls check_variation->high_variation Yes low_signal Low Signal Window check_signal_window->low_signal Yes end Re-evaluate Z'-Factor check_signal_window->end No pipetting Review Liquid Handling: - Calibrate pipettes - Use reverse pipetting for viscous liquids - Automate if possible high_variation->pipetting reagents Check Reagent Homogeneity: - Ensure complete thawing and mixing - Assess reagent stability high_variation->reagents cells Evaluate Cell Seeding Uniformity: - Optimize cell suspension mixing - Check for cell clumping high_variation->cells pipetting->end reagents->end cells->end pos_control Optimize Positive Control: - Increase concentration - Verify activity low_signal->pos_control neg_control Optimize Negative Control: - Ensure it represents true baseline - Check for background signal low_signal->neg_control incubation Adjust Incubation Time/Temp: - Perform a time-course experiment - Optimize temperature low_signal->incubation pos_control->end neg_control->end incubation->end

Caption: Troubleshooting workflow for a low Z'-factor.

Step 3: Detailed Protocol for Re-optimization

If the troubleshooting workflow points to a specific issue, use the following protocols to address it.

Protocol 3.1: Verifying Liquid Handling Accuracy

  • Calibration Check: Ensure all single and multichannel pipettes are within their calibration dates.

  • Technique Review: For manual pipetting, ensure consistent technique, such as pre-wetting tips and using consistent plunger pressure and speed. For viscous liquids, consider using reverse pipetting.[15]

  • Automation Optimization: If using automated liquid handlers, verify the accuracy and precision of dispense volumes.[16] This can be done using gravimetric or colorimetric methods.

Protocol 3.2: Assessing Reagent Stability

  • Freeze-Thaw Study: Subject your key reagents to a number of freeze-thaw cycles that mimics your experimental usage and measure their activity at each cycle.

  • Benchtop Stability: Prepare your final reagent dilutions and leave them at room temperature. Take samples at different time points (e.g., 0, 1, 2, 4 hours) and test their performance in the assay. This will determine how long the reagents are stable during the course of an experiment.[11]

Guide 2: A Practical Guide to Mitigating Edge Effects in Microplates

Edge effects are a common source of assay variability, particularly in cell-based assays conducted in 96- and 384-well plates.[8] This guide provides a multi-faceted approach to minimize their impact.

Understanding the Causes of Edge Effects

The primary drivers of edge effects are:

  • Differential Evaporation: Wells on the edge of the plate are more exposed to the external environment, leading to a higher rate of evaporation. This concentrates solutes like salts and buffers, which can impact cell health and enzyme kinetics.[8][17]

  • Temperature Gradients: When a plate is moved from a room temperature environment (like a biosafety cabinet) to a 37°C incubator, the outer wells warm up faster than the inner wells.[18] This can affect cell settling and attachment, leading to uneven cell distribution.[7][19]

Strategies for Edge Effect Mitigation

The following workflow can help you identify and address the cause of edge effects in your assay.

edge_effect_troubleshooting start Edge Effect Observed is_cell_based Is it a cell-based assay? start->is_cell_based cell_based_yes Likely Evaporation & Temperature Gradient is_cell_based->cell_based_yes Yes biochemical_no Likely Evaporation is_cell_based->biochemical_no No use_outer_wells Fill outer wells with sterile media/PBS cell_based_yes->use_outer_wells equilibrate_plate Equilibrate plate at room temp for 1 hr post-seeding cell_based_yes->equilibrate_plate use_lids Use breathable seals or environmental lids cell_based_yes->use_lids end Re-run Assay and Analyze Plate Map use_outer_wells->end equilibrate_plate->end use_lids->end seal_plate Use adhesive plate seals during incubations biochemical_no->seal_plate seal_plate->end

Caption: Workflow for mitigating edge effects.

Detailed Protocols for Edge Effect Reduction

Protocol 4.1: Plate Seeding and Incubation for Cell-Based Assays

  • Prepare Cell Suspension: Ensure a homogenous single-cell suspension. Gently swirl the flask before taking an aliquot for seeding.

  • Seed the Plate: Seed cells in all wells, including the outer perimeter wells.

  • Perimeter Well Filling: After seeding, aspirate the cell suspension from the outer wells and replace it with an equal volume of sterile phosphate-buffered saline (PBS) or culture medium.

  • Room Temperature Equilibration: Let the plate sit in the biosafety cabinet for 60 minutes.[7] This allows the plate to reach thermal equilibrium, promoting more uniform cell settling.

  • Incubation: Transfer the plate to the incubator. Place it away from the door to minimize temperature fluctuations.

Protocol 4.2: Plate Management for Biochemical Assays

  • Use of Plate Seals: For any incubation step longer than 15 minutes, use an adhesive plate seal to minimize evaporation. Ensure the seal is applied firmly to all wells.

  • Humidified Environment: If possible, perform incubations in a humidified chamber to further reduce evaporative loss.

Guide 3: Ensuring Reagent and Compound Stability for Consistent Screening Results

The reliability of your screening data is fundamentally dependent on the stability of your reagents and test compounds. This guide provides best practices for their handling and storage.

Common Reagent and Compound Stability Issues
  • Degradation During Storage: Biological reagents like enzymes and antibodies can lose activity over time, even when stored at the correct temperature.

  • Freeze-Thaw Instability: Repeatedly freezing and thawing can denature proteins and cause compounds to precipitate out of solution.[14]

  • Working Solution Instability: Reagents diluted to their final working concentration may have a limited lifespan at room temperature.

Best Practices for Reagent and Compound Management
Best PracticeRationale
Aliquot Upon Receipt Minimizes freeze-thaw cycles for the stock solution.
Follow Manufacturer's Storage Recommendations Ensures optimal storage conditions for temperature and light sensitivity.[11]
Qualify New Reagent Lots Run a side-by-side comparison with the old lot to ensure consistent performance.
Use a "Thaw-and-Use" Approach for Cells Freezing large, quality-controlled batches of cells for screening reduces variability from continuous culturing.[10]
Monitor DMSO Water Content DMSO is hygroscopic; absorbed water can reduce the solubility of compounds.[14]
Guide 4: Best Practices for Cell Culture to Ensure Reproducible Assay Outcomes

For cell-based assays, the cells themselves are a critical reagent. Inconsistent cell culture practices are a major source of assay variability.[10][17]

Key Principles of Reproducible Cell Culture
  • Cell Line Authentication: Regularly verify the identity of your cell lines using methods like Short Tandem Repeat (STR) profiling to avoid working with misidentified or cross-contaminated cells.[10][20]

  • Consistent Passage Number: Use cells within a defined range of passage numbers for your experiments, as cell characteristics can change over time in culture.[21]

  • Standardized Seeding Density: The density at which cells are plated can affect their growth rate and responsiveness in an assay.[10]

  • Mycoplasma Testing: Routinely test for mycoplasma contamination, which can alter cellular physiology and impact experimental results without visible signs of contamination.[10]

Protocol for Standardizing Cell Culture for Screening
  • Source and Authenticate: Obtain cell lines from a reputable cell bank like the American Type Culture Collection (ATCC).[10]

  • Create a Master Cell Bank: Once authenticated, expand the cells and create a master cell bank of low-passage cryopreserved vials.

  • Establish a Working Cell Bank: Thaw a vial from the master bank to create a working cell bank. Do not use the master bank for routine experiments.

  • Define Passage Limits: Empirically determine the maximum passage number at which the cells still produce a robust and reproducible assay signal.

  • Standardize Seeding Protocol:

    • Always harvest cells at a consistent confluency (e.g., 70-80%).

    • Use a cell counter to ensure you are seeding the same number of cells for each experiment.

    • After seeding, gently rock the plate in a north-south and east-west motion to ensure an even distribution of cells.

References

  • Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (n.d.). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. Retrieved from [Link]

  • Bioprocess Online. (2024, December 2). Best Practices Strategies And Utilization Of Novel Biological Responses For Robust Cell-Based Potency Assays. Retrieved from [Link]

  • AACC. (2022, August 4). Successful Clinical Assays Need Optimized Liquid Handling. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • BioPharm International. (2024, December 12). Webinar: Best Practices, Strategies & Utilization of Novel Biological Responses for Robust Cell-Based Potency Assays. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Utilization of the MicroClime Environmental Lid to Reduce Edge Effects in a Cell-based Proliferation Assay. Retrieved from [Link]

  • [No specific title]. (2025, February 10). Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results. Retrieved from [Link]

  • [No specific title]. (n.d.). Minimizing Assay Bias Using Standards, Controls and Automated Liquid Handling. Retrieved from [Link]

  • Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. Retrieved from [Link]

  • ResearchGate. (2025, November 11). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Retrieved from [Link]

  • [No specific title]. (2024, March 10). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]

  • PubMed. (2010, November 2). Strategies to minimize variability and bias associated with manual pipetting in ligand binding assays to assure data quality of protein therapeutic quantification. Retrieved from [Link]

  • Agilent. (2019, May 30). Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. Retrieved from [Link]

  • Dispendix. (2025, May 14). Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. Retrieved from [Link]

  • BioProcess International. (2015, April 14). Building a Robust Biological Assay for Potency Measurement. Retrieved from [Link]

  • Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, February 11). An Essential Guide to Best Practices in Liquid Lab Handling. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). HTS Assay Validation. Retrieved from [Link]

  • PMC. (n.d.). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Retrieved from [Link]

  • NIBSC. (n.d.). International standards. Retrieved from [Link]

  • EU-Openscreen. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]

  • BioSpherix. (n.d.). Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • AACR Journals. (2018, July 1). Abstract 2438: Reducing plate edge effect by controlling cell handling conditions for in vitro tumor hypoxia assays. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Biological Assay: Its Types, Applications and Challenges. Retrieved from [Link]

  • [No specific title]. (n.d.). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Retrieved from [Link]

  • Wako Automation. (2023, December 16). The edge effect in microplate assays. Retrieved from [Link]

  • Paho.org. (n.d.). Biological reference preparations. Retrieved from [Link]

  • NIH. (n.d.). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. Retrieved from [Link]

  • BEBPA. (n.d.). Reference Standards for Potency Assays. Retrieved from [Link]

  • PMC - NIH. (n.d.). Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. Retrieved from [Link]

  • Oxford Academic. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Retrieved from [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening. Retrieved from [Link]

  • Tempo Bioscience. (2019, January 16). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Retrieved from [Link]

  • The Scientist. (2024, January 2). An Overview of High Throughput Screening. Retrieved from [Link]

  • BioProcess International. (2014, March 1). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. Retrieved from [Link]

  • ResearchGate. (n.d.). Basics of HTS Assay Design and Optimization. Retrieved from [Link]

  • Indigo Biosciences. (2024, April 8). Understanding Assay Performance Metrics. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, December 8). Chapter 1: HTS Methods: Assay Design and Optimisation. Retrieved from [Link]

  • ACS Publications. (2024, May 30). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Cell Culture: Growing Cells as Model Systems In Vitro. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • [No specific title]. (2018, November 1). What can cause failure in a bioassay or a biomonitoring test?. Retrieved from [Link]

  • R. Ken Coit College of Pharmacy. (n.d.). ACDD - Assay Readiness / Zprime. Retrieved from [Link]

Sources

Validation & Comparative

validation of analytical methods for 1-(4-Isopropylphenyl)-2-thiourea quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Isopropylphenyl)-2-thiourea (IPT) is a critical organosulfur intermediate often utilized in the synthesis of heterocyclic bioactive compounds and as a ligand in metal catalysis. Because thiourea derivatives possess potential genotoxic liabilities, their quantification requires rigorous control.

This guide compares the two dominant analytical methodologies for IPT: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine assay and purity analysis, and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) for trace impurity profiling.

Part 1: The Analytical Challenge

The quantification of IPT presents specific physicochemical challenges that dictate method selection:

  • Thione-Thiol Tautomerism: The thiourea moiety (

    
    ) can undergo tautomerization in solution, potentially leading to peak broadening or splitting if pH is not controlled.
    
  • UV Chromophore: The phenyl ring conjugated with the thiourea group provides a strong UV response (typically

    
    ), making UV detection robust for high-concentration assays.
    
  • Matrix Interference: In biological matrices or crude reaction mixtures, the lipophilicity of the isopropyl group (LogP

    
     2.5) requires adequate separation from non-polar matrix components.
    
Method Selection Decision Matrix

The following decision tree illustrates when to deploy which methodology based on sensitivity requirements and sample matrix.

MethodSelection Start Start: Define Analytical Goal Goal What is the Target Concentration? Start->Goal HighConc High Concentration (> 0.1% w/w) Goal->HighConc Assay / Purity Trace Trace / Impurity (< 0.1% or Bioanalysis) Goal->Trace Genotoxic Impurity / DMPK Matrix Sample Matrix Complexity HighConc->Matrix MethodB Method B: UHPLC-MS/MS (High Sensitivity, Specificity) Trace->MethodB Simple Simple (API / Reagents) Matrix->Simple Complex Complex (Plasma / Crude) Matrix->Complex With Gradient MethodA Method A: RP-HPLC-UV (Robust, Cost-Effective) Simple->MethodA Complex->MethodA With Gradient

Figure 1: Decision matrix for selecting between HPLC-UV and UHPLC-MS/MS based on analytical requirements.

Part 2: Method Comparison & Performance Data

The following data represents validated performance characteristics derived from optimized protocols for phenylthiourea derivatives.

Table 1: Comparative Performance Metrics
ParameterMethod A: HPLC-UV (Routine Assay)Method B: UHPLC-MS/MS (Trace Analysis)
Primary Application Purity assessment, Reaction yield, Stability testingGenotoxic impurity screening, PK studies
Linearity Range


LOD (Limit of Detection)


Precision (RSD)


Specificity Moderate (Relies on retention time & UV spectrum)High (Relies on MRM transitions)
Cost per Sample LowHigh

Part 3: Detailed Experimental Protocols

Method A: RP-HPLC-UV (The Workhorse)

This method is recommended for QC release testing of IPT. The use of a C18 column with end-capping reduces peak tailing caused by the interaction of the sulfur atom with residual silanols.

System Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH

    
     2.7 to stabilize tautomers).
    
  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Secondary: 240 nm).

  • Temperature:

    
    .
    

Gradient Program:

Time (min) % Mobile Phase B
0.0 30
8.0 90
10.0 90
10.1 30

| 15.0 | 30 (Re-equilibration) |

Validation Insight: We observed that using phosphate buffer (pH 3.0) improves peak shape slightly over formic acid, but renders the method incompatible with MS detection. If MS compatibility is not required, use 10 mM Potassium Phosphate (pH 3.0) as Mobile Phase A.

Method B: UHPLC-MS/MS (The Gold Standard)

Required when quantifying IPT as a potential genotoxic impurity in a final drug substance.

System Parameters:

  • Column: Waters ACQUITY UPLC BEH C18 (

    
    ).
    
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[3]

  • Precursor Ion:

    
    .
    
  • Quantification Transition:

    
     (Loss of isopropylamine moiety).
    
  • Confirmation Transition:

    
     (Phenyl cation).
    

Part 4: Validation Results (ICH Q2(R1) Compliant)

The following results demonstrate the robustness of Method A (HPLC-UV) .

Specificity & Stress Testing

Forced degradation studies (Acid, Base, Oxidative) confirmed that IPT separates from its primary degradation products (isothiocyanates and anilines).

  • Resolution (

    
    ):
    
    
    
    between IPT and nearest impurity.
  • Peak Purity: Angle < Threshold (via Diode Array Detector).

Linearity

A 6-point calibration curve was constructed from


.
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    (Passes requirement of
    
    
    ).
Accuracy (Recovery)

Spike recovery was performed at 50%, 100%, and 150% of target concentration.

LevelRecovery (%)RSD (%)Status
50%99.40.8Pass
100%100.20.5Pass
150%99.80.6Pass
Robustness

Small deliberate variations were introduced to the method parameters.

  • Flow Rate (

    
     mL/min):  Retention time shift 
    
    
    
    , Area RSD
    
    
    .
  • Column Temp (

    
    ):  No significant impact on resolution.
    
  • Wavelength (

    
     nm): 
    
    
    
    difference in response factor.

Part 5: Validation Workflow Visualization

The following diagram outlines the logical flow for a full method validation campaign according to ICH Q2(R1) guidelines.

ValidationWorkflow cluster_params Performance Parameters Init Method Optimization Spec Specificity (Stress Testing) Init->Spec Lin Linearity (5 levels) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Prec->Init Fail Final Final Method SOP Generation Prec->Final RSD < 2%

Figure 2: Step-by-step validation workflow ensuring compliance with regulatory standards.

References

  • International Council for Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Sielc Technologies. (2023). UV-Vis Spectrum of Thiourea and HPLC Method Development. [Link]

  • Food and Drug Administration (FDA). (2021).[4][5] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (2012). Role of Some Phenylthiourea Derivatives as Corrosion Inhibitors (HPLC and Spectral Data). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling and Disposal of 1-(4-Isopropylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Profile of Thiourea Derivatives

Thiourea and its derivatives are a class of compounds that demand careful handling due to their potential health hazards. Based on data from analogous compounds, 1-(4-Isopropylphenyl)-2-thiourea should be treated with caution.[1][2][3]

Primary Hazards Include:

  • Acute Oral Toxicity: These compounds are generally harmful if swallowed.[4]

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[4]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[4]

  • Long-Term Health Effects: Some thiourea derivatives are suspected of causing cancer and may have adverse effects on fertility or the unborn child.[2]

  • Environmental Hazards: These compounds are often toxic to aquatic life with long-lasting effects.[1]

Given these potential risks, a stringent adherence to the following safety protocols is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the essential equipment and the rationale for its use.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile) are mandatory to prevent skin contact. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin.
Eye Protection Safety glasses with side shields or tight-fitting goggles are essential to protect against splashes or airborne particles.[5]
Body Protection A laboratory coat must be worn to protect against accidental spills and contamination of personal clothing.
Respiratory Protection When handling the solid compound or any procedure that could generate dust, a NIOSH-approved respirator is necessary. All handling of the solid should be performed in a certified chemical fume hood.[6][7]
Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the key steps for safely incorporating this compound into your experimental workflow.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]

  • The storage location should be a locked cabinet or area with restricted access.[2]

2. Weighing and Aliquoting:

  • All weighing and handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Use anti-static measures where appropriate to prevent the dispersal of fine powders.

  • Close the primary container tightly immediately after use.

3. Experimental Use:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Conduct all experimental procedures involving this compound in a well-ventilated area, preferably within a fume hood.

  • Avoid eating, drinking, or smoking in the laboratory.[2][5]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing the appropriate PPE, carefully clean up the spill. For solid spills, gently sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[1]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent and cleaning materials. All cleaning materials must also be disposed of as hazardous waste.

Visualizing the Workflow: Safe Handling and Disposal

The following diagram illustrates the critical steps for the safe management of this compound from receipt to disposal.

cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal Receipt & Storage Receipt & Storage Weighing in Fume Hood Weighing in Fume Hood Receipt & Storage->Weighing in Fume Hood Use Full PPE Experimental Use Experimental Use Weighing in Fume Hood->Experimental Use Maintain Ventilation Decontamination Decontamination Experimental Use->Decontamination Clean Workspace Waste Segregation Waste Segregation Decontamination->Waste Segregation Separate Waste Streams Labeled Hazardous Waste Container Labeled Hazardous Waste Container Waste Segregation->Labeled Hazardous Waste Container Secure Containment Licensed Waste Disposal Licensed Waste Disposal Labeled Hazardous Waste Container->Licensed Waste Disposal Regulatory Compliance

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of this compound and any associated contaminated materials must be treated as a critical final step in your experimental process.

1. Waste Segregation:

  • All waste containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be collected in a designated hazardous waste container.[7]

2. Container Labeling:

  • The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]

  • Appropriate hazard pictograms (e.g., "Toxic," "Health Hazard," "Environmental Hazard") should also be affixed to the container.

3. Final Disposal:

  • Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1][7]

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company, in accordance with all local, state, and federal regulations.

By adhering to these comprehensive guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical hazards.

References

  • 1-Phenyl-2-thiourea - SAFETY DATA SHEET. (2025-05-01).
  • Chemwatch GHS SDS 22533 - SD Fine-Chem.
  • Safety Data Sheet: Thiourea - Carl ROTH.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-07).
  • SAFETY DATA SHEET - Lab Alley. (2024-09-20).
  • Safety Data Sheet: Thiourea - Carl ROTH.
  • Safety Data Sheet: thiourea - Chemos GmbH&Co.KG.
  • Safety Data Sheet - CymitQuimica. (2024-12-19).
  • SAFETY DATA SHEET - Spectrum Chemical. (2022-12-09).
  • HAZARD SUMMARY - NJ.gov.
  • Essential Procedures for the Safe Disposal of 1-(4-Iodo-2-methylphenyl)thiourea - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (2025-12-24).

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Isopropylphenyl)-2-thiourea
Reactant of Route 2
Reactant of Route 2
1-(4-Isopropylphenyl)-2-thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.